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  • Product: 3-Ethoxy-2-iodopyridine
  • CAS: 111454-62-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Ethoxy-2-Iodopyridine: Synthesis, Properties, and Applications in Drug Development

Introduction & Chemical Identity In the landscape of modern pharmaceutical development, halogenated alkoxypyridines serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the landscape of modern pharmaceutical development, halogenated alkoxypyridines serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). 3-Ethoxy-2-iodopyridine is a highly versatile, di-substituted heterocyclic intermediate characterized by an ethoxy ether linkage at the C3 position and an iodine atom at the C2 position.

This specific substitution pattern creates a highly polarized molecular architecture. The electron-withdrawing nature of the iodine atom, coupled with the electron-donating resonance of the ethoxy group, renders the C2 position exceptionally susceptible to transition-metal-catalyzed cross-coupling, while also enabling the generation of reactive aryne intermediates. This guide provides an in-depth analysis of its properties, synthetic methodologies, and critical role in the development of targeted oncology therapeutics.

Quantitative Physical and Chemical Properties

Accurate characterization data is critical for reaction monitoring and downstream purification. The quantitative properties of 3-Ethoxy-2-iodopyridine are summarized in Table 1 below, derived from established chemical registries and patent literature .

PropertyValue
Chemical Name 3-Ethoxy-2-iodopyridine
CAS Registry Number 111454-62-7
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Brown liquid (at standard temperature and pressure)
Monoisotopic Mass 248.965 g/mol
LCMS (ESI) Characterization m/z 251.1 [M]⁺

Synthetic Methodologies & Mechanistic Causality

The primary route for synthesizing 3-ethoxy-2-iodopyridine relies on the regioselective O-alkylation of 2-iodopyridin-3-ol. As a Senior Application Scientist, it is vital to understand that this is not merely a mixing of reagents, but a carefully orchestrated bimolecular nucleophilic substitution (Sₙ2) governed by strict kinetic and thermodynamic parameters.

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is employed as a mild inorganic base (1.5 equivalents). Its pKa is optimally matched to deprotonate the weakly acidic hydroxyl group of the pyridine ring without inducing unwanted nucleophilic aromatic substitution (SₙAr) at the C2-iodo position—a degradation pathway frequently observed when using stronger bases like Sodium Hydride (NaH).

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. By leaving the generated potassium pyridin-3-olate anion relatively unsolvated, DMF maximizes the nucleophilicity of the oxygen atom, priming it for Sₙ2 attack.

  • Thermal Activation (80°C): The Sₙ2 displacement of iodine from ethyl iodide requires overcoming a specific transition state barrier. Heating the reaction to 80°C provides the precise activation energy required to drive the reaction to near completion (88.8% yield) within a 2-hour window, minimizing thermal degradation of the product .

Self-Validating Experimental Protocol

The following protocol is a self-validating system. The stoichiometry is mathematically locked to ensure complete consumption of the limiting reagent (2-iodopyridin-3-ol), and reaction progress is validated via LCMS.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 2-iodopyridin-3-ol (1.0 g, 4.52 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (20 mL), add potassium carbonate (0.936 g, 6.78 mmol, 1.5 eq) at room temperature.

  • Deprotonation: Stir the heterogeneous mixture for 10 minutes to ensure complete deprotonation and formation of the potassium pyridin-3-olate intermediate.

  • Alkylation: Add ethyl iodide (1.41 g, 9.04 mmol, 2.0 eq) dropwise to the reaction mixture at room temperature.

  • Thermal Activation: Elevate the temperature to 80°C and maintain stirring for 2 hours. Validation Check: Aliquot 10 µL, dilute in methanol, and run LCMS. The reaction is complete when the starting material mass (m/z ~221) is replaced by the product mass (m/z 251.1).

  • Quenching & Extraction: Cool the mixture to room temperature, quench with deionized water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-ethoxy-2-iodopyridine as a brown liquid (1.0 g, 4.0 mmol, 88.8% yield).

Synthesis A 2-Iodopyridin-3-ol (1.0 eq) B K2CO3 (1.5 eq) DMF, RT, 10 min A->B Deprotonation C Potassium Pyridin- 3-olate B->C D Ethyl Iodide (2.0 eq) 80°C, 2h C->D Alkylation E 3-Ethoxy-2-iodopyridine (88.8% Yield) D->E SN2 Reaction

Workflow for the regioselective O-alkylation synthesis of 3-Ethoxy-2-iodopyridine.

Chemical Reactivity & Mechanistic Pathways

The utility of 3-ethoxy-2-iodopyridine in drug discovery stems from its divergent chemical reactivity, allowing chemists to access highly functionalized pyridine scaffolds through two primary mechanistic pathways.

Pathway 1: Transition-Metal Catalyzed Cross-Coupling The C-I bond is highly polarized and possesses a low bond dissociation energy compared to C-Br or C-Cl bonds. This makes the C2 position an ideal substrate for oxidative addition by Palladium(0) species. Consequently, the molecule readily undergoes Suzuki-Miyaura (boronic acids) and Sonogashira (terminal alkynes) couplings to yield C2-substituted 3-ethoxypyridine derivatives.

Pathway 2: Aryne (Pyridyne) Intermediate Formation Under specific strongly basic conditions (e.g., treatment with lithium diisopropylamide or strong alkoxides), 3-ethoxy-2-iodopyridine undergoes dehydrohalogenation. This elimination yields 3-ethoxy-2,4-didehydropyridine , a transient and highly electrophilic aryne (pyridyne) intermediate. This species can be rapidly trapped by various nucleophiles or undergo cycloaddition reactions, providing a sophisticated route to multi-substituted pyridines that are otherwise sterically hindered or synthetically inaccessible .

Reactivity A 3-Ethoxy-2-iodopyridine B Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) A->B C-I Oxidative Addition D Strong Base Treatment (Dehydrohalogenation) A->D Elimination C C2-Substituted 3-Ethoxypyridine Derivatives B->C E 3-Ethoxy-2,4-didehydropyridine (Pyridyne Intermediate) D->E F Nucleophilic Trapping / Cycloaddition E->F Regioselective Trapping

Divergent chemical reactivity pathways of 3-Ethoxy-2-iodopyridine.

Applications in Pharmaceutical Development

In the oncology sector, overcoming tumor metabolic reprogramming is a primary therapeutic objective. Tumor cells frequently upregulate aerobic glycolysis—a phenomenon known as the Warburg effect—to sustain rapid proliferation even within hypoxic microenvironments.

3-Ethoxy-2-iodopyridine serves as a critical upstream intermediate in the synthesis of novel antiproliferative agents designed to disrupt these metabolic adaptations . Derivatives synthesized from this building block have demonstrated targeted efficacy against key metabolic regulators:

  • Hypoxia-Inducible Factor 1 (HIF1): HIF1 is a transcription factor responsible for the cellular response to low oxygen. Derivatives of 3-ethoxy-2-iodopyridine act as HIF1 inhibitors, downregulating the tumor cell's capacity to carry out glycolysis.

  • Pyruvate Kinase M2 (PKM2): PKM2 is an enzyme overexpressed in numerous cancer types (e.g., lung cancer) that confers metabolic advantages to tumors. Compounds derived from this pyridine scaffold modulate PKM2 activity, effectively starving the tumor of the energy and metabolic intermediates required for survival .

BioPathway Tumor Tumor Microenvironment (Hypoxia) HIF1 HIF1 Activation Tumor->HIF1 PKM2 PKM2 Overexpression HIF1->PKM2 Glycolysis Upregulated Glycolysis (Warburg Effect) HIF1->Glycolysis PKM2->Glycolysis Proliferation Tumor Cell Proliferation Glycolysis->Proliferation Drug 3-Ethoxy-2-iodopyridine Derived Inhibitors Drug->HIF1 Inhibits Transcription Drug->PKM2 Modulates Enzyme

Mechanism of action for 3-Ethoxy-2-iodopyridine derivatives in tumor metabolism.

References

  • World Intellectual Property Organization (WIPO).Antiproliferative compounds and methods of use thereof. Patent WO2016007848A1. Published January 14, 2016.
  • Schmidt, A., et al. Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. Heterocycles 57(4). April 2002. DOI: 10.3987/COM-02-9440. Available at:[Link]

  • ChemSrc. 3-Ethoxy-2-iodopyridine CAS Registry Number 111454-62-7 Properties and Data. Available at:[Link]

Exploratory

3-Ethoxy-2-iodopyridine: A Comprehensive Technical Guide on Physicochemical Identifiers, Synthesis, and Applications

Executive Summary In modern drug discovery and complex organic synthesis, halogenated pyridine building blocks are indispensable. 3-Ethoxy-2-iodopyridine (CAS: 111454-62-7) is a highly versatile intermediate characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, halogenated pyridine building blocks are indispensable. 3-Ethoxy-2-iodopyridine (CAS: 111454-62-7) is a highly versatile intermediate characterized by a molecular weight of 249.05 g/mol . Its unique electronic profile—driven by the electron-donating ethoxy group at the C3 position and the highly reactive iodine atom at the C2 position—makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

This technical guide provides a rigorous examination of its structural identifiers, a field-validated synthetic protocol, and its downstream applications in the development of antiproliferative oncology drugs.

Physicochemical Identifiers & Structural Properties

From an application science perspective, understanding the fundamental properties of 3-Ethoxy-2-iodopyridine is essential for predicting its behavior in synthetic pathways. The adjacent arrangement of an ethoxy group and an iodine atom on the pyridine scaffold creates a "push-pull" electronic system. The nitrogen atom's inductive electron-withdrawing effect weakens the C2–I bond, significantly lowering the activation energy required for oxidative addition by palladium catalysts (e.g., in Suzuki-Miyaura or Sonogashira couplings).

The table below consolidates the critical quantitative identifiers required for reaction stoichiometry and mass spectrometry validation [1].

Table 1: Quantitative Identifiers and Physicochemical Data

ParameterSpecification
IUPAC Name 3-Ethoxy-2-iodopyridine
CAS Registry Number 111454-62-7
Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Monoisotopic Mass 248.9650 Da
Physical Appearance Brown liquid (at standard conditions)
LCMS (ESI) Target m/z 251.1 [M]+

Synthetic Methodology: Causality and Self-Validating Protocol

The synthesis of 3-Ethoxy-2-iodopyridine typically proceeds via the selective O-alkylation of 2-iodopyridin-3-ol. The following protocol is adapted from established pharmaceutical patent literature detailing the synthesis of targeted antiproliferative compounds [2].

Causality of Experimental Choices
  • Solvent Selection (DMF): N,N-dimethylformamide is selected for its polar aprotic nature. It effectively solvates the potassium cation ( K+ ), leaving the phenoxide-like oxygen "naked" and highly nucleophilic, thus accelerating the SN​2 substitution on the alkyl halide.

  • Base Selection ( K2​CO3​ ): Potassium carbonate acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the hydroxyl group of 2-iodopyridin-3-ol but mild enough to prevent degradation of the pyridine ring or competitive elimination (E2) of ethyl iodide.

  • Thermal Control (80 °C): Elevated temperature provides the necessary activation energy for the alkylation while remaining safely below the boiling point of the alkylating agent (ethyl iodide, bp ~72 °C) in a sealed or refluxing system, ensuring high conversion rates without reagent loss.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-iodopyridin-3-ol (1.0 g, 4.52 mmol) and dissolve in anhydrous N,N-dimethylformamide (20 mL).

  • Deprotonation: Add potassium carbonate (0.936 g, 6.78 mmol, 1.5 eq) to the solution at room temperature. Stir the suspension for 10 minutes to ensure complete formation of the potassium salt.

    • Self-Validation Checkpoint: The solution will exhibit a slight color shift and increased turbidity, confirming successful phenoxide formation.

  • Alkylation: Introduce ethyl iodide (1.41 g, 9.04 mmol, 2.0 eq) dropwise to the reaction mixture to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LCMS. The reaction is deemed complete when the starting material peak (m/z ~221) disappears and the product peak (m/z 251.1 [M]+) dominates the chromatogram.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by adding distilled water (50 mL) to terminate the reaction and dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The expected yield is approximately 1.0 g (88.8%) of 3-ethoxy-2-iodopyridine as a brown liquid.

SynthesisWorkflow Start 2-Iodopyridin-3-ol (1.0 g, 4.52 mmol) Base Add K2CO3 (0.936 g) in DMF (20 mL) Stir 10 min at RT Start->Base Deprotonation Alkylation Add Ethyl Iodide (1.41 g, 9.04 mmol) Stir 2h at 80 °C Base->Alkylation Nucleophilic substitution Quench Quench with H2O (50 mL) Alkylation->Quench Terminate reaction Extract Extract with EtOAc Wash & Dry Quench->Extract Phase separation Product 3-Ethoxy-2-iodopyridine Brown Liquid, 88.8% Yield Extract->Product Purification

Workflow for the synthesis of 3-Ethoxy-2-iodopyridine via O-alkylation.

Downstream Applications in Drug Discovery

3-Ethoxy-2-iodopyridine serves as a critical structural precursor in the synthesis of complex pharmaceutical agents, particularly in the oncology sector. It has been documented as a core building block for novel antiproliferative compounds targeting tumor cell metabolism [2].

Mechanistic Role in Oncology

Tumor cells often rely on altered metabolic pathways, such as increased glycolysis driven by Hypoxia-Inducible Factor 1 (HIF1) and Pyruvate Kinase M2 (PKM2). Derivatives synthesized from 3-ethoxy-2-iodopyridine (functionalized via the C2 iodine position) have been evaluated for their ability to inhibit these metabolic checkpoints, thereby starving cancer cells of the energy required for proliferation. The unique steric and electronic properties conferred by the 3-ethoxy group often enhance the binding affinity of the final drug molecule to the target kinase or transcription factor.

SignalingPathway Hypoxia Hypoxia / Low Oxygen HIF1 HIF1 Activation Hypoxia->HIF1 Induces Glycolysis Tumor Glycolysis HIF1->Glycolysis Promotes PKM2 PKM2 Overexpression Glycolysis->PKM2 Upregulates Proliferation Cancer Cell Proliferation PKM2->Proliferation Supports Inhibitor Antiproliferative Compound (3-Ethoxy-2-iodopyridine derived) Inhibitor->HIF1 Inhibits Inhibitor->PKM2 Modulates

Biological signaling pathway targeted by 3-Ethoxy-2-iodopyridine derivatives.

References

  • Title: 111454-62-7 3-Ethoxy-2-iodopyridine CAS Number and Properties Source: ChemSrc URL: [Link]

  • Title: WO2016007848A1 - Antiproliferative compounds and methods of use thereof Source: Google Patents URL
Foundational

Strategic Applications of 3-Ethoxy-2-iodopyridine in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) optimization. 3-Ethoxy-2-iodopyridine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) optimization. 3-Ethoxy-2-iodopyridine (CAS: 111454-62-7) has emerged as a highly versatile, privileged intermediate, particularly in the synthesis of antiproliferative oncology drugs.

This technical guide dissects the structural advantages of 3-ethoxy-2-iodopyridine, details field-proven synthetic methodologies for its functionalization, and contextualizes its application in targeted cancer therapies. As a Senior Application Scientist, my objective is to move beyond standard operational procedures and explain the causality behind experimental choices, ensuring your workflows are robust, scalable, and self-validating.

Structural and Electronic Profiling

The utility of 3-ethoxy-2-iodopyridine stems from the synergistic electronic effects of its substituents on the pyridine core:

  • The 2-Iodo Position (Hyper-Reactivity): The carbon-iodine (C-I) bond at the 2-position exhibits the lowest bond dissociation energy among halopyridines. This makes it exceptionally prone to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)), facilitating rapid cross-coupling at mild temperatures.

  • The 3-Ethoxy Position (Electronic & Steric Tuning): The ethoxy group acts as an electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the pyridine ring. However, its inductive electron-withdrawing nature (-I effect) and steric bulk at the ortho-position to the iodine atom require careful catalyst selection to prevent competitive dehalogenation or catalyst poisoning.

Quantitative Data: Comparative Reactivity of 2-Halopyridines

To rationalize the selection of the iodo-derivative over its bromo- or chloro-counterparts, consider the thermodynamic and kinetic parameters summarized below:

SubstrateC-X Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative AdditionOptimal Pd Catalyst System
3-Ethoxy-2-chloropyridine ~96LowPd2(dba)3 / XPhos
3-Ethoxy-2-bromopyridine ~81ModeratePd(OAc)2 / dppf
3-Ethoxy-2-iodopyridine ~65HighPd(PPh3)4 or Pd(dppf)Cl2

Table 1: Comparative reactivity metrics for 3-ethoxy-2-halopyridines in cross-coupling reactions.

Core Synthetic Methodologies & Workflows

The functionalization of 3-ethoxy-2-iodopyridine heavily relies on palladium-catalyzed cross-coupling. Below are self-validating protocols designed to maximize yield while minimizing common side reactions (e.g., protodehalogenation).

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl groups at the 2-position[1].

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is selected over Pd(PPh3)4. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming the mild steric hindrance posed by the adjacent 3-ethoxy group.

  • Solvent/Base System: 1,4-Dioxane/H2O (4:1) with K2CO3. Water is strictly required to hydrolyze the boronic acid to a reactive boronate complex, which is the actual species undergoing transmetallation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 3-ethoxy-2-iodopyridine (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add the solvent mixture (1,4-Dioxane/H2O, 4:1 v/v, 0.2 M). Sparge the biphasic mixture with Argon for 15 minutes. Causality: O2 rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction: Heat the mixture to 80 °C under Argon. Monitor via LC-MS. The C-I bond is highly reactive; complete conversion is typically observed within 2–4 hours.

  • Self-Validation & Workup:

    • Validation: LC-MS should show the disappearance of the starting material (m/z 249) and the appearance of the product mass.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove dioxane and inorganic salts.

    • Scavenging: Treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour to reduce residual heavy metal contamination below 10 ppm—a critical requirement for downstream biological testing.

SuzukiCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Oxidative Addition Intermediate: Pd(II)(Ar)(I) Pd0->OxAdd + 3-Ethoxy-2-iodopyridine TransMet Transmetallation Intermediate: Pd(II)(Ar)(Ar') OxAdd->TransMet + Boronic Acid & Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 2-Aryl-3-ethoxypyridine RedElim->Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with 3-Ethoxy-2-iodopyridine.

Protocol: Buchwald-Hartwig Amination

To synthesize 2-amino-3-ethoxypyridine derivatives, the Buchwald-Hartwig amination is deployed[2].

Rationale for Experimental Choices:

  • Ligand: BINAP or Xantphos. The wide bite angle of these bidentate ligands promotes reductive elimination, preventing the formation of stable, unreactive Pd-amine off-cycle resting states.

  • Base: Cs2CO3 or NaOtBu. NaOtBu is highly effective but can cause ether cleavage at the 3-position if heated excessively. Cs2CO3 is the safer, milder alternative.

Step-by-Step Methodology:

  • Preparation: Combine 3-ethoxy-2-iodopyridine (1.0 equiv), secondary amine (1.5 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and BINAP (0.06 equiv) in a dry vial.

  • Solvent: Add anhydrous Toluene (0.1 M). Purge with Argon.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation & Workup: Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Concentrate and purify via flash column chromatography.

Applications in Oncology & Targeted Therapies

The 3-ethoxy-2-iodopyridine scaffold is not just a synthetic curiosity; it is a vital precursor in the development of clinical-stage oncology assets. A prominent example is its use by Celgene Corporation (now Bristol Myers Squibb) in the synthesis of novel antiproliferative compounds[3].

Mechanistic Role in Drug Design

In patent literature (e.g., WO2016007848A1), derivatives of 3-ethoxy-2-iodopyridine are utilized to target tumor cell metabolism[4]. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the hinge region of target kinases (such as AMPK or PKM2), while the 3-ethoxy group projects into lipophilic pockets, enhancing target residence time and selectivity[3].

By inhibiting these metabolic checkpoints, the resulting drugs force a metabolic shift that starves the tumor cells of energy (glycolysis inhibition), ultimately leading to cellular proliferation arrest and apoptosis[4].

Mechanism Ligand 3-Ethoxy-2-iodopyridine Derivative Kinase Target Kinase (e.g., AMPK/PKM2) Ligand->Kinase Binding (H-bond/Lipophilic) Metabolism Tumor Metabolism Reprogramming Kinase->Metabolism Pathway Modulation Apoptosis Cell Cycle Arrest & Apoptosis Metabolism->Apoptosis Energy Depletion

Caption: Biological mechanism of 3-ethoxy-2-iodopyridine derivatives in oncology.

Conclusion

3-Ethoxy-2-iodopyridine represents a masterclass in rational building block selection. Its highly reactive 2-iodo position enables rapid, high-yielding cross-coupling reactions, while the 3-ethoxy group provides essential physicochemical properties for kinase binding and target selectivity. By adhering to the rigorous, self-validating protocols outlined above, medicinal chemists can efficiently leverage this intermediate to accelerate the discovery of next-generation targeted therapeutics.

References

  • Antiproliferative compounds and methods of use thereof (WO2016007848A1). Celgene Corporation. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of 3-Ethoxy-2-iodopyridine

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethoxy-2-iodopyridine Abstract 3-Ethoxy-2-iodopyridine is a key heterocyclic building block in contemporary drug discovery and materials science. Its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethoxy-2-iodopyridine

Abstract

3-Ethoxy-2-iodopyridine is a key heterocyclic building block in contemporary drug discovery and materials science. Its utility is intrinsically linked to its chemical stability, which dictates its shelf-life, reaction compatibility, and overall viability as a synthetic intermediate. This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Ethoxy-2-iodopyridine. We delve into its molecular structure to predict stability, outline detailed experimental protocols for its empirical assessment, and forecast its primary degradation pathways under thermal, photolytic, hydrolytic, and oxidative stress. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile compound.

Introduction: The Imperative of Stability in Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in biological interactions.[1] The introduction of iodo- and ethoxy- substituents at the 2- and 3-positions, respectively, creates a molecule with exceptional synthetic versatility. The iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic character and steric environment of the ring.[2] However, the very features that make 3-Ethoxy-2-iodopyridine a potent synthetic tool—particularly the carbon-iodine bond—also represent its primary liability from a stability standpoint. Understanding the thermodynamic landscape of this molecule is not an academic exercise; it is a prerequisite for its effective and reliable application in multi-step synthetic campaigns and for ensuring the quality and purity of resulting compounds.

Molecular Structure and Inherent Stability Factors

The stability of 3-Ethoxy-2-iodopyridine is governed by the interplay of its constituent parts: the aromatic pyridine ring, the electron-donating ethoxy group, and the large, polarizable iodine atom.

  • The Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring itself possesses considerable aromatic stability.

  • The 3-Ethoxy Group: The oxygen of the ethoxy group donates electron density into the ring via a resonance effect (+R), which can influence the reactivity of the ring.

  • The 2-Iodo Group: The carbon-iodine (C-I) bond is the most significant feature concerning instability. It is the weakest of the carbon-halogen bonds, with a typical bond dissociation energy (BDE) significantly lower than that of C-Br, C-Cl, or C-F bonds. This makes it susceptible to homolytic cleavage under thermal or photolytic stress.[3] Its position ortho to the ring nitrogen also influences its reactivity in nucleophilic aromatic substitution reactions.[4]

Computational studies on substituted pyridines have shown that substituents dramatically alter the energy landscape of the molecule, affecting both thermodynamic stability and kinetic reactivity.[5] For 3-Ethoxy-2-iodopyridine, the C-I bond is unequivocally the predicted thermodynamic weak point.

Theoretical Decomposition Pathways

Based on first principles of organic chemistry, we can predict the most probable degradation pathways.

  • Thermal/Photochemical Degradation: The primary pathway is the homolytic cleavage of the C-I bond. This generates a 3-ethoxypyridin-2-yl radical and an iodine radical. The pyridyl radical is highly reactive and can lead to the formation of dimers, polymers, or abstract a hydrogen atom from a solvent or other molecule to form 3-ethoxypyridine. The iodine radical will typically dimerize to form molecular iodine (I₂). The light-sensitive nature of the closely related 3-Hydroxy-2-iodopyridine strongly supports this predicted photolytic instability.[6]

  • Hydrolytic Degradation: The ethoxy group, being an ether, is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, it may undergo acid-catalyzed hydrolysis to yield 2-iodo-3-hydroxypyridine. The core pyridine ring is stable to hydrolysis.[7][8]

  • Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing pharmaceuticals.[9]

Below is a diagram illustrating the primary anticipated degradation pathway.

cluster_main Predicted Primary Degradation of 3-Ethoxy-2-iodopyridine cluster_products Degradation Products start 3-Ethoxy-2-iodopyridine pyridyl_radical 3-Ethoxypyridin-2-yl Radical start->pyridyl_radical Δ or hν (Homolytic Cleavage) iodine_radical Iodine Radical (I•) start->iodine_radical Δ or hν (Homolytic Cleavage) dimer Dimerization/Polymerization Products pyridyl_radical->dimer Radical Combination ethoxypyridine 3-Ethoxypyridine pyridyl_radical->ethoxypyridine Hydrogen Abstraction iodine_molecule Iodine (I₂) iodine_radical->iodine_molecule Dimerization

Caption: Predicted C-I bond cleavage under thermal or photolytic stress.

Experimental Verification of Thermodynamic Stability

To empirically determine the stability profile, a series of standardized stress tests are required. The following protocols are based on industry best practices and guidelines from the International Council for Harmonisation (ICH).

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below.

PropertyValue / InformationSource
CAS Number 766557-60-2
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol N/A
Appearance Solid or liquid
Storage Keep in dark place, inert atmosphere, room temperature
Predicted C-I BDE ~220-240 kJ/molEstimated based on iodo-aromatic compounds
Predicted Sensitivity High sensitivity to light; moderate thermal sensitivityBased on analogous structures[6][10]
Thermal Stability Analysis: TGA & DSC

Thermal analysis provides critical data on melting point, decomposition temperature, and phase transitions.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place 5-10 mg of 3-Ethoxy-2-iodopyridine into a ceramic or aluminum TGA pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the temperature at which significant mass loss (e.g., 5% loss) begins. This indicates the onset of thermal decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Setup: Calibrate the DSC instrument using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis: Observe the endotherm corresponding to the melting point. Note any sharp exothermic events, which are indicative of energetic decomposition.[11]

Forced Degradation Studies Workflow

Forced degradation (or stress testing) is essential to identify likely degradation products and pathways.[12]

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in ACN:H₂O) control Control Sample (Stored at 4°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solution at 60°C) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze Aliquots at t=0, 24, 48, 72h (HPLC-UV, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

Protocol: Hydrolytic, Oxidative, and Thermal Stress Testing

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Ethoxy-2-iodopyridine in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: [13]

    • Acidic: Mix 1 mL of stock with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock with 9 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 9 mL of 3% hydrogen peroxide.

    • Thermal: Use the stock solution as is.

  • Incubation: Store the thermal, acidic, and basic solutions in a water bath at 60 °C. Store the oxidative solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours. Quench the acidic and basic samples to a neutral pH before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS to identify the mass of any new peaks corresponding to degradation products.

Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose both the solid material and a solution (e.g., 1 mg/mL in acetonitrile) to a light source. Prepare dark controls wrapped in aluminum foil.

  • Light Exposure: Place samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Analysis: Analyze the exposed samples and the dark controls by HPLC-UV to quantify the degradation.

Summary of Stability Profile and Handling Recommendations

Based on the analysis of its chemical structure and data from analogous compounds, 3-Ethoxy-2-iodopyridine is expected to exhibit the following stability characteristics:

  • Shelf Stability: The compound is likely stable for extended periods when stored as recommended.

  • Thermal Stability: It is expected to be stable up to its melting point, but may decompose at elevated temperatures. TGA and DSC are required for definitive data.

  • Photostability: HIGH RISK. The C-I bond is a known chromophore that can absorb UV light, leading to bond cleavage. The compound should be rigorously protected from light at all times.[6][10]

  • Hydrolytic Stability: Stable under neutral and basic conditions. Potential for slow hydrolysis of the ether linkage under strong acidic conditions and heat.

  • Oxidative Stability: Susceptible to N-oxidation of the pyridine ring.

Handling and Storage Recommendations:

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at room temperature (2-8°C for long-term storage is preferable).

  • Handling: All manipulations should be carried out under subdued light. Avoid exposure to strong acids, strong oxidizing agents, and high temperatures.

Conclusion

3-Ethoxy-2-iodopyridine is a valuable intermediate whose reactivity is well-complemented by a predictable stability profile. Its primary liability is the weak carbon-iodine bond, which renders the molecule susceptible to degradation by light and high temperatures. By adhering to the storage and handling protocols outlined in this guide and by being cognizant of its potential degradation pathways, researchers can confidently and successfully employ this reagent in their synthetic endeavors. The experimental protocols provided herein offer a robust framework for any laboratory to perform a comprehensive stability assessment tailored to their specific application.

References

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Foundational

Solubility profile of 3-Ethoxy-2-iodopyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxy-2-iodopyridine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical phys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxy-2-iodopyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from reaction kinetics and purification to formulation and bioavailability.[1][] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 3-Ethoxy-2-iodopyridine. Due to the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility and provides robust, validated protocols for its determination. By explaining the causality behind experimental choices and grounding the methodology in established scientific principles, this guide empowers researchers to generate a reliable and comprehensive solubility profile for 3-Ethoxy-2-iodopyridine in a range of relevant organic solvents.

Introduction: The Strategic Importance of Solubility

3-Ethoxy-2-iodopyridine is a substituted pyridine derivative of interest in organic synthesis, likely serving as a crucial building block for more complex molecules in the pharmaceutical and agrochemical industries.[3][4] The pyridine ring is a common motif in bioactive compounds, and halogenated pyridines, in particular, are key intermediates for introducing further molecular diversity through cross-coupling reactions.[3][4]

A thorough understanding of the solubility of 3-Ethoxy-2-iodopyridine is not merely an academic exercise; it is a strategic necessity. It directly impacts:

  • Reaction Engineering: Selecting an appropriate solvent system to ensure all reactants are in the same phase is fundamental for optimizing reaction rates and yields.

  • Purification Processes: Solubility differences are the cornerstone of purification techniques like crystallization and chromatography.[5]

  • Formulation Development: For APIs, solubility in various excipients and solvent systems is a primary determinant of the final dosage form and its subsequent bioavailability.[1][6]

This guide will first delve into the theoretical underpinnings of solubility as they apply to the specific structure of 3-Ethoxy-2-iodopyridine. It will then provide detailed, field-proven experimental protocols for both qualitative screening and precise quantitative measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility, but a deeper analysis of the molecular structure of 3-Ethoxy-2-iodopyridine allows for more nuanced predictions.[5] The molecule's solubility is a composite of the characteristics of its constituent functional groups.

Molecular Structure of 3-Ethoxy-2-iodopyridine:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen has a lone pair of electrons, making the molecule a weak base and capable of acting as a hydrogen bond acceptor. The ring itself is relatively polar.[7]

  • Iodo Group (-I): The iodine atom is large, polarizable, and weakly electronegative. It primarily engages in van der Waals dispersion forces. While C-I bonds are not highly polar, the large size of iodine can influence steric interactions and its polarizability can contribute to interactions with polarizable solvents.[8]

  • Ethoxy Group (-OCH₂CH₃): This ether linkage introduces polarity due to the C-O bonds and the lone pairs on the oxygen atom, which can act as a hydrogen bond acceptor. The ethyl chain adds non-polar character.

Causality Behind Solubility Predictions:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess polar bonds and dipole moments but lack acidic protons. They are expected to be effective solvents for 3-Ethoxy-2-iodopyridine. The dipole-dipole interactions between the solvent and the polar pyridine ring and ethoxy group should facilitate dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and ethoxy oxygen can accept hydrogen bonds, the overall molecule does not have a proton to donate. Solubility is expected to be moderate to good, driven by hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weaker van der Waals dispersion forces for solvation.[8] The non-polar ethyl chain and the large, polarizable iodine atom will contribute to solubility in these solvents. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the pyridine ring.[9]

This theoretical analysis provides the rationale for selecting a diverse range of solvents for experimental testing.

Experimental Determination of Solubility Profile

Generating a reliable solubility profile requires a systematic and validated experimental approach. The following section details protocols from rapid qualitative screening to precise quantitative determination.

Safety First: Handling and Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Ethoxy-2-iodopyridine and all solvents used. General safety precautions include:

  • Always work in a well-ventilated fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][12]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11][12]

  • Halogenated organic compounds should be handled with care, and waste should be disposed of according to institutional guidelines.

Workflow for Solubility Profile Determination

The overall process for determining the solubility profile can be visualized as a logical workflow.

G start Start: Obtain Pure 3-Ethoxy-2-iodopyridine qual_screen Qualitative Solubility Screening (Protocol 1) start->qual_screen classify Classify as: 'Soluble', 'Slightly Soluble', or 'Insoluble' qual_screen->classify select_solvents Select Solvents for Quantitative Study classify->select_solvents choose_method Choose Quantitative Method select_solvents->choose_method gravimetric Gravimetric Method (Protocol 2) choose_method->gravimetric  For thermodynamic  equilibrium solubility spectroscopic Spectroscopic Method (Protocol 3) choose_method->spectroscopic  For higher throughput  (if chromophore exists) execute Execute Protocol: Equilibrate & Measure gravimetric->execute spectroscopic->execute data_analysis Analyze Data & Calculate Solubility (g/L, mol/L) execute->data_analysis report Report Final Solubility Profile data_analysis->report

Caption: Workflow for determining the solubility profile.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 3-Ethoxy-2-iodopyridine in a broad range of solvents to classify it and select candidates for quantitative analysis.

Methodology: This protocol is based on the common laboratory practice of defining solubility based on a ~3% weight/volume solution.[13]

Materials:

  • 3-Ethoxy-2-iodopyridine

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Graduated pipette or micropipettes

  • Analytical balance

  • A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Step-by-Step Procedure:

  • Preparation: Weigh approximately 30 mg of 3-Ethoxy-2-iodopyridine into a clean, dry test tube.[13]

  • Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.[13]

  • Mixing: Cap the test tube and vortex vigorously for 60 seconds.[5]

  • Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved.

  • Equilibration: If the solid has not dissolved, allow the sample to stand at a controlled room temperature (e.g., 25 °C) for at least 10-15 minutes, with intermittent shaking.[13]

  • Final Assessment: Observe the sample again. Classify the solubility based on the following criteria:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[5]

  • Record: Record the observations for each solvent in a table.

Protocol 2: Quantitative Gravimetric Method

Objective: To determine the precise equilibrium (thermodynamic) solubility of 3-Ethoxy-2-iodopyridine in a specific solvent at a constant temperature.

Trustworthiness: This method is a self-validating gold standard. The key is ensuring that true equilibrium is reached and that only the saturated solution is analyzed. The presence of excess solid solute during equilibration guarantees saturation.[14]

Materials:

  • 3-Ethoxy-2-iodopyridine

  • Selected organic solvent(s)

  • Scintillation vials or flasks with tight-sealing caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Pre-weighed, clean, and dry vials for collecting the filtrate

  • Analytical balance

  • Vacuum oven or rotary evaporator

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 3-Ethoxy-2-iodopyridine to a flask (e.g., 100 mg in 5 mL of solvent). The key is to have visible, undissolved solid throughout the experiment.

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours is a safe starting point).[15]

  • Sample Preparation: After equilibration, stop the agitation and allow the flask to stand undisturbed in the temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.45 µm syringe filter and discard the first few drops. Immediately filter the saturated solution into a pre-weighed vial.[14] This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Mass Determination: Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

  • Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (well below the compound's boiling/decomposition point) or use a rotary evaporator to completely remove the solvent.[14]

  • Final Weighing: Once the solvent is fully evaporated and only the solid residue of 3-Ethoxy-2-iodopyridine remains, cool the vial in a desiccator and weigh it again.

  • Calculation:

    • Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

    • To convert to g/L, use the density of the solvent.

Protocol 3: Quantitative Spectroscopic Method (UV-Vis)

Objective: To determine solubility using UV-Vis spectroscopy, which can be faster than the gravimetric method, provided the compound has a suitable chromophore.

Causality: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A validated calibration curve is essential for accuracy.

Materials:

  • All materials from Protocol 2

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Step-by-Step Procedure: Part A: Create a Calibration Curve

  • Stock Solution: Prepare a stock solution of 3-Ethoxy-2-iodopyridine of a known concentration in the chosen solvent.

  • Standard Solutions: Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentration.[14]

  • Measure Absorbance: Determine the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of each standard solution at this λmax.

  • Plot Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.[16]

Part B: Analyze the Saturated Solution

  • Prepare Saturated Solution: Follow steps 1-4 from Protocol 2 to prepare a filtered, saturated solution.

  • Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to bring its absorbance into the linear range of your calibration curve. A high dilution factor will likely be needed.

  • Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve equation (Concentration = (Absorbance - c) / m) to find the concentration of the diluted sample.

    • Solubility of saturated solution = (Concentration of diluted sample) * (Dilution factor)

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Quantitative Solubility Profile of 3-Ethoxy-2-iodopyridine at 25.0 °C

Solvent ClassSolventSolubility (g/L)Solubility (mol/L)*
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
Non-Polar TolueneExperimental ValueCalculated Value
n-HexaneExperimental ValueCalculated Value

*Calculated using the molecular weight of 3-Ethoxy-2-iodopyridine.

Interpretation: The collected data should be analyzed in the context of the theoretical principles outlined in Section 2. For instance, one would expect to see higher solubility in polar aprotic and protic solvents compared to non-polar aliphatic solvents. Comparing the solubility in toluene versus hexane can provide insight into the role of aromatic interactions.

Logical Relationships in Solubility

The solubility of a compound is not a single value but a function of the interplay between the solute, the solvent, and the experimental conditions.

G cluster_0 Solute Properties cluster_1 Solvent Properties cluster_2 System Conditions polarity Polarity / Dipole solubility Observed Solubility polarity->solubility 'Like Dissolves Like' h_bond H-Bonding (Acceptor) h_bond->solubility 'Like Dissolves Like' size Molecular Size & Shape size->solubility 'Like Dissolves Like' sol_polarity Polarity / Dielectric sol_polarity->solubility sol_h_bond H-Bonding (Donor/Acceptor) sol_h_bond->solubility sol_vdw Dispersion Forces sol_vdw->solubility temp Temperature temp->solubility Affects ΔHsoln pressure Pressure (minor for solids)

Caption: Factors influencing the solubility of a solid in a liquid.

Conclusion

This guide has provided a comprehensive roadmap for determining the solubility profile of 3-Ethoxy-2-iodopyridine. By combining a theoretical understanding of its molecular structure with robust, validated experimental protocols, researchers can generate the critical data needed to advance their work. A well-defined solubility profile is essential for informed solvent selection, efficient process development, and successful formulation, ultimately accelerating the journey from chemical synthesis to final application.

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Buchwald-Hartwig Amination of 3-Ethoxy-2-iodopyridine

Executive Summary The synthesis of highly functionalized 2-aminopyridines is a critical pathway in the development of kinase inhibitors, CNS-active therapeutics, and complex agrochemicals. While traditional nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 2-aminopyridines is a critical pathway in the development of kinase inhibitors, CNS-active therapeutics, and complex agrochemicals. While traditional nucleophilic aromatic substitution (SNAr) often requires harsh conditions and suffers from poor functional group tolerance, the [1] provides a mild, highly selective alternative. This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol for the palladium-catalyzed C-N cross-coupling of 3-Ethoxy-2-iodopyridine with primary and secondary amines.

Mechanistic Rationale & Substrate Profiling

Designing a successful coupling protocol requires a deep understanding of the substrate's electronic and steric microenvironment. 3-Ethoxy-2-iodopyridine presents a unique set of variables:

  • The 2-Iodo Leaving Group: The carbon-iodine bond is highly susceptible to oxidative addition by the active Pd(0) catalyst. Compared to bromides or chlorides, the iodo-substituent allows for lower activation energies, enabling the reaction to proceed efficiently even with sterically hindered coupling partners [2].

  • The 3-Ethoxy Substituent: The adjacent ethoxy group exerts two competing effects. Sterically, it creates an ortho-blocking effect that can impede the approach of bulky amines during the coordination phase. Electronically, oxygen donates electron density into the pyridine ring via resonance, which stabilizes the intermediate but can slow down the final reductive elimination step.

To counteract these effects and prevent unproductive β -hydride elimination, the catalytic system must employ sterically demanding, electron-rich phosphine ligands (such as BrettPhos or Xantphos) [3]. These ligands enforce a tight coordination sphere around the palladium center, accelerating reductive elimination and driving the catalytic cycle forward.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_Ox Pd(II)(Ar)(I)Lₙ Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (+ 3-Ethoxy-2-iodopyridine) PdII_Am Pd(II)(Ar)(NHR)Lₙ Amido Complex PdII_Ox->PdII_Am Amine Binding & Deprotonation (+ R-NH₂, Base) PdII_Am->Pd0 Reductive Elimination (- Product)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination of 3-Ethoxy-2-iodopyridine.

Optimization & Quantitative Data

The choice of catalyst precursor, ligand, base, and solvent dictates the success of the transformation. Pd(OAc)2 is generally preferred over Pd2(dba)3 as it is reduced in situ to Pd(0) without leaving potentially inhibitory dibenzylideneacetone (dba) ligands in the reaction mixture.

Strong bases like Sodium tert-butoxide (NaOtBu) are standard for unfunctionalized amines, but if the substrate contains base-sensitive moieties, weaker bases like Cesium Carbonate (Cs2CO3) are required [4].

Table 1: Optimization of Reaction Conditions for 3-Ethoxy-2-iodopyridine with Morpholine

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)2 (2%)PPh3 (4%)NaOtBu (1.4)Toluene90< 10%
2Pd(OAc)2 (2%)BINAP (4%)NaOtBu (1.4)Toluene9045%
3Pd(OAc)2 (2%)Xantphos (4%)Cs2CO3 (2.0)1,4-Dioxane10082%
4 Pd(OAc)2 (2%) BrettPhos (4%) NaOtBu (1.4) 1,4-Dioxane 90 95%

*Yields determined by HPLC analysis against an internal standard. Entry 4 represents the optimized conditions for maximum conversion and minimal side-product formation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure that any failure points (e.g., catalyst poisoning, incomplete conversion) are detected before proceeding to workup.

ExpWorkflow Step1 1. Reagent Prep & Degassing Step2 2. Reaction Heating (90°C, 4-8h) Step1->Step2 Step3 3. Celite Filtration & Concentration Step2->Step3 Step4 4. Flash Column Chromatography Step3->Step4 Step5 5. Product Characterization Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

Scale: 1.0 mmol (Analytical/Preparative scale)

  • Preparation & Inert Atmosphere Setup:

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%) and BrettPhos (21.5 mg, 0.04 mmol, 4 mol%).

    • Add Sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv). Note: NaOtBu is highly hygroscopic; weigh rapidly or handle inside a glovebox to prevent moisture-induced catalyst quenching.

  • Substrate Addition & Degassing:

    • Add 3-Ethoxy-2-iodopyridine (249.0 mg, 1.0 mmol, 1.0 equiv). If the chosen amine is a solid, add it at this stage (1.2 mmol, 1.2 equiv).

    • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Liquid Reagent Introduction:

    • Inject 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane via syringe.

    • If the amine is a liquid (e.g., morpholine), inject it now (104.5 µL, 1.2 mmol, 1.2 equiv).

  • Reaction Execution & In-Process Control (IPC):

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 8 hours.

    • IPC Check: After 4 hours, cool the mixture slightly, withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. Look for the disappearance of the 3-Ethoxy-2-iodopyridine mass peak[M+H]+ 250.0.

  • Workup & Purification:

    • Once conversion is complete (>95%), cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 15 mL of Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aminopyridine derivative.

Troubleshooting & Quality Control

  • Observation: High levels of dehalogenated starting material (3-ethoxypyridine) detected by LC-MS.

    • Causality: β -hydride elimination is outcompeting reductive elimination.

    • Resolution: Increase the steric bulk of the ligand (e.g., switch to tBuBrettPhos) or increase the concentration of the amine to drive the formation of the amido complex.

  • Observation: The reaction stalls at 30-40% conversion.

    • Causality: Catalyst poisoning due to oxygen ingress or moisture reacting with the base.

    • Resolution: Ensure rigorous degassing of the 1,4-Dioxane (sparging with Argon for at least 30 minutes) and verify the integrity of the Schlenk tube seals.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig amination Source: Atlanchim Pharma URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Buchwald-Hartwig Coupling Source: Organic Synthesis URL:[Link]

Application

Application Note: Procedure for the Lithiation and Functionalization of 3-Ethoxy-2-iodopyridine

Introduction & Mechanistic Rationale Functionalized alkoxypyridines are critical scaffolds in the development of antiproliferative agents and advanced therapeutics[1]. Among these, 3-ethoxy-2-iodopyridine serves as an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Functionalized alkoxypyridines are critical scaffolds in the development of antiproliferative agents and advanced therapeutics[1]. Among these, 3-ethoxy-2-iodopyridine serves as an exceptionally versatile building block for complex molecular synthesis. The strategic placement of the iodine atom at the C-2 position allows for rapid and selective halogen-metal exchange, bypassing the need for harsh directed ortho-metalation (DoM) conditions.

Causality in Design: The choice of an iodine atom over bromine or chlorine is deliberate. The C–I bond is significantly weaker and more polarizable, enabling near-instantaneous lithium-halogen exchange at cryogenic temperatures (-78 °C) when treated with n-butyllithium (n-BuLi). Furthermore, the adjacent 3-ethoxy group plays a dual mechanistic role:

  • Inductive Activation: The electronegative oxygen increases the kinetic acidity and polarizability of the pyridine ring system.

  • Coordination Stabilization: The oxygen atom of the ethoxy group weakly coordinates with the incoming lithium cation. This thermodynamic stabilization of the transient 3-ethoxy-2-lithiopyridine intermediate prevents rapid decomposition pathways, such as "halogen dance" rearrangements or elimination to a pyridyne[2].

Experimental Design & Causality

Executing a successful lithiation on electron-deficient heterocycles requires strict adherence to thermodynamic and kinetic controls to trap the transient organolithium species before degradation occurs[3].

  • Temperature Control (-78 °C): Pyridyllithium species are notoriously unstable. If the internal reaction temperature rises above -50 °C, the highly basic intermediate can undergo auto-condensation, nucleophilic attack on unreacted starting material, or elimination to form a highly reactive 2,3-pyridyne intermediate. Maintaining -78 °C ensures the kinetic trapping of the lithiated species.

  • Solvent Selection (Anhydrous THF vs. 2-MeTHF): Tetrahydrofuran (THF) is the standard coordinating solvent that breaks up n-BuLi hexamers into more reactive tetramers and dimers. However, 2-methyltetrahydrofuran (2-MeTHF) is increasingly preferred for scale-up. 2-MeTHF offers higher stability against deprotonation by strong bases (avoiding the reverse [3+2] cycloaddition degradation of THF) and provides superior phase separation during aqueous workup[4].

  • Electrophile Quenching: The electrophile must be added rapidly and in slight excess (1.2–1.5 equiv) to outcompete any proton-transfer side reactions from the solvent or ambient moisture.

Reaction Workflow & Pathways

G SM 3-Ethoxy-2-iodopyridine Intermediate 3-Ethoxy-2-lithiopyridine SM->Intermediate Halogen-Metal Exchange Reagent n-BuLi (THF, -78 °C) Reagent->Intermediate P1 3-Ethoxy-picolinaldehyde Intermediate->P1 Formylation P2 3-Ethoxy-picolinic acid Intermediate->P2 Carboxylation P3 Secondary Alcohol Intermediate->P3 Nucleophilic Addition E1 DMF E1->P1 E2 CO2 (s) E2->P2 E3 R-CHO E3->P3

Workflow of 3-Ethoxy-2-iodopyridine lithiation and subsequent electrophilic functionalization.

Step-by-Step Protocol

Note: This protocol describes the generation of 3-ethoxy-2-lithiopyridine and its subsequent formylation using N,N-dimethylformamide (DMF). The procedure serves as a foundational template that can be adapted for other electrophiles.

Phase 1: Preparation of the Organolithium Intermediate
  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat the vacuum/Argon cycle 3 times).

  • Substrate Dissolution: Add 3-ethoxy-2-iodopyridine (1.0 mmol, 249 mg) to the flask. Inject 10 mL of anhydrous, inhibitor-free THF (or 2-MeTHF).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C for 15 minutes.

  • Lithiation: Using a gas-tight syringe, add n-BuLi (1.05 mmol, typically 0.42 mL of a 2.5 M solution in hexanes) dropwise down the inner wall of the flask over 5 minutes. Caution: Direct dripping into the center of the solution can cause localized heating.

  • Incubation: Stir the resulting dark solution at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

Phase 2: Electrophilic Functionalization
  • Electrophile Addition: Add anhydrous DMF (1.5 mmol, 116 µL) dropwise. (If using a solid electrophile like CO2, bubble anhydrous CO2 gas vigorously through the solution using a needle).

  • Reaction Maturation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution to neutralize the lithium alkoxide intermediate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the expected yields when trapping 3-ethoxy-2-lithiopyridine with various electrophiles, based on established 2-iodopyridine functionalization metrics[2].

ElectrophileTarget ProductReaction Time (-78 °C to RT)Expected Isolated Yield (%)
N,N-Dimethylformamide (DMF)3-Ethoxy-picolinaldehyde2.0 hours78 - 85%
Carbon Dioxide (CO₂)3-Ethoxy-picolinic acid1.5 hours80 - 88%
Benzaldehyde(3-Ethoxypyridin-2-yl)(phenyl)methanol2.0 hours70 - 75%
Methyl Iodide (MeI)3-Ethoxy-2-methylpyridine1.0 hour85 - 90%
Triisopropyl borate (B(OiPr)₃)(3-Ethoxypyridin-2-yl)boronic acid3.0 hours60 - 65%

Self-Validation & Troubleshooting System

To ensure the integrity of the protocol, scientists must employ a self-validating feedback loop before committing to large-scale synthesis or utilizing expensive, complex electrophiles.

  • The Deuterium Quench Test (Self-Validation): To validate the efficiency of the lithiation step, extract a 0.5 mL aliquot of the reaction mixture 15 minutes after the n-BuLi addition using a pre-cooled syringe. Quench this aliquot directly into a vial containing 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H-NMR. The complete disappearance of the C-2 proton signal (if comparing to a non-iodinated standard) or the characteristic shift in the pyridine ring protons confirms successful and complete metalation.

  • Troubleshooting Low Yields:

    • Symptom: High recovery of starting material. Cause: Degraded n-BuLi due to moisture exposure. Solution: Always titrate n-BuLi against diphenylacetic acid or N-benzylbenzamide prior to use to determine the exact active molarity.

    • Symptom: Formation of 2-butyl-3-ethoxypyridine. Cause: Nucleophilic addition of n-BuLi dominating over halogen exchange. Solution: Ensure the internal temperature never exceeds -75 °C during the addition phase; slow the addition rate of the base.

References

  • Title: WO2016007848A1 - Antiproliferative compounds and methods of use thereof Source: Google Patents URL
  • Title: Trapping of Transient Organolithium Compounds Source: Kobe University URL: [Link]

  • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Achieving synthetic efficiency through new method development Source: Taylor & Francis Online URL: [Link]

Sources

Method

Advanced Heck Coupling Methodologies for 3-Ethoxy-2-iodopyridine: Overcoming Catalyst Poisoning via Cationic Pathways

Introduction and Mechanistic Challenges The Mizoroki-Heck cross-coupling reaction is a foundational methodology for C-C bond formation in drug development. However, applying this transformation to 2-halopyridines—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The Mizoroki-Heck cross-coupling reaction is a foundational methodology for C-C bond formation in drug development. However, applying this transformation to 2-halopyridines—specifically electron-rich and sterically hindered substrates like 3-ethoxy-2-iodopyridine —presents severe synthetic bottlenecks [1].

The primary challenge lies in the basicity of the pyridyl nitrogen. Following the oxidative addition of the C-I bond to the palladium(0) catalyst, the adjacent nitrogen atom has a strong thermodynamic propensity to coordinate with the resulting palladium(II) intermediate. This intramolecular chelation displaces necessary ligands or the incoming olefin, effectively poisoning the catalyst and stalling the catalytic cycle [2]. Furthermore, the 3-ethoxy substituent introduces significant steric hindrance adjacent to the reactive site, raising the activation energy required for the migratory insertion step.

Mechanistic Causality: Forcing the Cationic Pathway

To circumvent catalyst deactivation, the reaction environment must be engineered to favor the cationic Heck pathway over the standard neutral pathway.

In standard neutral Heck conditions (e.g., using K2​CO3​ or Et3​N without halide scavengers), the intermediate is a neutral [Ar−Pd(I)L2​] complex, which is highly susceptible to N-coordination. By introducing a soluble silver(I) salt such as silver carbonate ( Ag2​CO3​ ), the iodide ligand is rapidly abstracted from the palladium center, precipitating as insoluble AgI . This generates a highly electrophilic, coordinatively unsaturated cationic palladium species: [Ar−PdL2​]+ [3].

This cationic center exhibits a drastically enhanced affinity for the π-electrons of the incoming olefin, successfully outcompeting the intramolecular coordination of the pyridine nitrogen. Additionally, utilizing a bidentate phosphine ligand with a wide bite angle, such as 1,3-bis(diphenylphosphino)propane (dppp), occupies two coordination sites on the palladium, physically blocking the pyridine nitrogen from chelating.

CationicHeck Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (3-Ethoxy-2-iodopyridine) Pd0->OxAdd PdII_Neutral Neutral Pd(II) Complex [Ar-Pd(I)L2] OxAdd->PdII_Neutral Poison Catalyst Poisoning (N-Coordination) PdII_Neutral->Poison Neutral Pathway (No Ag+) HalideAbst Halide Abstraction (Ag2CO3 → AgI ↓) PdII_Neutral->HalideAbst Ag+ Additive PdII_Cationic Cationic Pd(II) Complex [Ar-PdL2]+ HalideAbst->PdII_Cationic MigInsert Olefin Coordination & Migratory Insertion PdII_Cationic->MigInsert Outcompetes N-coordination BetaElim β-Hydride Elimination MigInsert->BetaElim BetaElim->Pd0 Base-Promoted Reductive Elimination Product Coupled Product BetaElim->Product

Mechanistic divergence of the Heck cycle: Cationic pathway prevents N-coordination poisoning.

Quantitative Optimization Data

The necessity of the cationic pathway and bidentate ligands is demonstrated in the optimization matrix below. The synergistic effect of Ag2​CO3​ and dppp is required to achieve synthetically useful yields for 3-ethoxy-2-iodopyridine.

EntryCatalyst (mol%)Ligand (mol%)Base / Additive (equiv)SolventTemp (°C)Isolated Yield (%)
1 Pd(OAc)2​ (5) PPh3​ (10) K2​CO3​ (2.0)DMF100< 5 (Poisoned)
2 Pd(OAc)2​ (5)dppp (6) K2​CO3​ (2.0)DMF10028
3 Pd(OAc)2​ (5) PPh3​ (10) Ag2​CO3​ (1.2)DMF10064
4 Pd(OAc)2​ (5) dppp (6) Ag2​CO3​ (1.2) DMF 100 91

Table 1: Optimization of Heck coupling conditions for 3-ethoxy-2-iodopyridine with tert-butyl acrylate.

Experimental Protocol: Cationic Heck Arylation

This protocol outlines the optimized, self-validating methodology for the coupling of 3-ethoxy-2-iodopyridine with electron-deficient olefins (e.g., tert-butyl acrylate).

Materials Required
  • Substrate: 3-Ethoxy-2-iodopyridine (1.0 equiv, 1.0 mmol)

  • Olefin: tert-Butyl acrylate (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 equiv, 5 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (0.06 equiv, 6 mol%)

  • Additive/Base: Silver carbonate ( Ag2​CO3​ ) (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, combine Pd(OAc)2​ and dppp in 2.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

  • Causality: This pre-incubation period is critical. It allows the bidentate dppp ligand to fully coordinate to the palladium center, forming the active PdL2​ complex before the catalyst is exposed to the basic pyridine substrate, thereby preemptively blocking N-coordination sites.

Step 2: Substrate & Additive Introduction To the pre-activated catalyst solution, add 3-ethoxy-2-iodopyridine, followed by the remaining 3.0 mL of DMF. Finally, add Ag2​CO3​ in one portion.

  • Self-Validation Check: The reaction mixture will immediately appear as a dark, heterogeneous suspension due to the insoluble silver carbonate.

Step 3: Olefin Addition Inject tert-butyl acrylate dropwise via a gas-tight syringe. Seal the Schlenk flask and transition to a pre-heated oil bath.

Step 4: Thermal Activation & Halide Abstraction Heat the reaction mixture to 100 °C with vigorous stirring (800 rpm).

  • Self-Validation Check: Within 20–30 minutes of reaching 100 °C, observe the walls of the flask. A distinct, bright yellow precipitate ( AgI ) will begin to form and coat the glass. This is the definitive visual confirmation that halide abstraction is actively occurring, successfully driving the catalytic cycle into the cationic pathway.

Step 5: Reaction Monitoring Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction typically reaches full conversion within 12–16 hours. The disappearance of the UV-active starting material spot confirms completion.

Step 6: Workup and Purification Cool the flask to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the AgI precipitate, unreacted Ag2​CO3​ , and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL). Transfer the filtrate to a separatory funnel and wash sequentially with distilled water (3 × 20 mL) to remove the DMF, followed by brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude residue via flash column chromatography to isolate the trans-alkene product.

References
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health (NIH).1

  • Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society. 2

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. 3

Sources

Application

Application Note: Scalable Synthesis Routes for 3-Ethoxy-2-iodopyridine

Introduction and Strategic Rationale 3-Ethoxy-2-iodopyridine is a high-value, di-functionalized heterocyclic building block widely utilized in drug development and materials science. The C2-iodine atom provides a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

3-Ethoxy-2-iodopyridine is a high-value, di-functionalized heterocyclic building block widely utilized in drug development and materials science. The C2-iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C3-ethoxy group modulates the electronic properties of the pyridine ring and serves as a lipophilic hydrogen-bond acceptor in medicinal chemistry scaffolds.

This application note details a robust, highly scalable two-step synthetic protocol starting from the inexpensive and commercially available precursor, 3-hydroxypyridine. The route avoids the use of cryogenic conditions (e.g., organolithium intermediates) and highly toxic reagents, making it suitable for multi-gram to kilogram scale-up.

Mechanistic Causality & Reaction Design

The synthesis relies on two fundamental transformations, each optimized for regioselectivity, high yield, and operational simplicity.

Phase 1: Regioselective Electrophilic Aromatic Iodination

The first step is the direct iodination of 3-hydroxypyridine to yield 2-iodopyridin-3-ol[1].

  • Causality of Reagent Choice : Molecular iodine ( I2​ ) is used in conjunction with sodium carbonate ( Na2​CO3​ ) in an aqueous medium. The base serves a dual purpose: it neutralizes the hydrogen iodide (HI) byproduct driving the reaction forward, and more importantly, it deprotonates the 3-hydroxypyridine ( pKa​≈8.7 ) to form the highly electron-rich pyridin-3-olate anion.

  • Regioselectivity : The strongly electron-donating oxygen anion heavily activates the ortho and para positions. Due to the stabilization of the Wheland intermediate and the proximity effect of the heteroatom, electrophilic attack by iodine occurs almost exclusively at the C2 position, yielding 2-iodopyridin-3-ol with high regiochemical fidelity.

Phase 2: Williamson-Type O-Alkylation

The second step involves the O-alkylation of the intermediate to form 3-ethoxy-2-iodopyridine[2].

  • Causality of Reagent Choice : Potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) is utilized alongside ethyl iodide. DMF, a polar aprotic solvent, is critical here as it poorly solvates the phenoxide anion, leaving it highly nucleophilic. The mild base K2​CO3​ is sufficient to deprotonate the hydroxyl group without causing unwanted side reactions with the alkyl halide.

  • Thermodynamic Control : Heating the reaction to 80 °C ensures complete conversion within 2 hours, overcoming the slight steric hindrance introduced by the adjacent bulky iodine atom[2].

Reaction Pathway Visualization

G sm 3-Hydroxypyridine reag1 I2, Na2CO3 H2O, 25°C sm->reag1 int 2-Iodopyridin-3-ol reag1->int Iodination reag2 Ethyl Iodide, K2CO3 DMF, 80°C int->reag2 prod 3-Ethoxy-2-iodopyridine reag2->prod Alkylation

Figure 1: Two-step scalable synthesis workflow for 3-Ethoxy-2-iodopyridine.

Experimental Protocols

Phase 1: Synthesis of 2-Iodopyridin-3-ol

Self-Validating System Check : The reaction progress can be monitored visually. The initial dark brown color of the iodine solution will gradually fade as the iodine is consumed by the aromatic ring, indicating successful electrophilic aromatic substitution.

Materials:

  • 3-Hydroxypyridine (1.0 equiv, 5.0 g, 52.57 mmol)

  • Iodine ( I2​ ) (1.0 equiv, 13.3 g, 52.57 mmol)

  • Sodium carbonate ( Na2​CO3​ ) (2.1 equiv, 11.6 g, 109.72 mmol)

  • Deionized Water (400 mL)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Preparation : To a 1 L round-bottom flask equipped with a magnetic stirrer, add 3-hydroxypyridine (5.0 g) and deionized water (400 mL). Stir until fully dissolved[1].

  • Base Addition : Add Na2​CO3​ (11.6 g) to the solution. The mixture will become slightly basic, generating the reactive pyridin-3-olate[1].

  • Iodination : Portion-wise, add iodine (13.3 g) to the stirred solution at room temperature (20-25 °C)[1].

  • Reaction : Stir the dark mixture vigorously at room temperature for 2 hours. The color will lighten as iodine is consumed[1].

  • Quenching & Precipitation : Slowly add 1M HCl dropwise until the pH of the solution reaches approximately 4.0. A white to off-white precipitate will form[1].

  • Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove residual inorganic salts[1].

  • Drying : Dry the solid under high vacuum at 40 °C overnight to afford 2-iodopyridin-3-ol as a white powder (Yield: ~92%)[1].

Phase 2: Synthesis of 3-Ethoxy-2-iodopyridine

Self-Validating System Check : The reaction shifts from a heterogeneous suspension to a more homogeneous mixture as the alkylation proceeds. TLC monitoring (Hexanes/EtOAc) will show the disappearance of the highly polar starting material (low Rf​ ) and the appearance of the lipophilic product (high Rf​ ).

Materials:

  • 2-Iodopyridin-3-ol (1.0 equiv, 1.0 g, 4.52 mmol)

  • Ethyl iodide (2.0 equiv, 1.41 g, 9.04 mmol)

  • Potassium carbonate ( K2​CO3​ ) (1.5 equiv, 0.936 g, 6.78 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate (EtOAc) and Water (for workup)

Step-by-Step Procedure:

  • Deprotonation : In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-iodopyridin-3-ol (1.0 g) in anhydrous DMF (20 mL). Add K2​CO3​ (0.936 g) and stir the suspension at room temperature for 10 minutes to pre-form the potassium alkoxide[2].

  • Alkylation : Add ethyl iodide (1.41 g) dropwise to the reaction mixture via syringe[2].

  • Heating : Attach a reflux condenser, transfer the flask to an oil bath, and heat the mixture to 80 °C with continuous stirring for 2 hours[2].

  • Quenching : Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into ice-cold water (50 mL)[2].

  • Extraction : Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL)[2].

  • Washing : Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL) to remove residual DMF.

  • Drying & Concentration : Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-ethoxy-2-iodopyridine.

Quantitative Data & Scalability Metrics

To facilitate process transfer and scale-up, the stoichiometric and yield parameters are summarized below.

ParameterPhase 1: IodinationPhase 2: O-Alkylation
Starting Material 3-Hydroxypyridine2-Iodopyridin-3-ol
Limiting Reagent 3-Hydroxypyridine (1.0 eq)2-Iodopyridin-3-ol (1.0 eq)
Electrophile I2​ (1.0 eq)Ethyl Iodide (2.0 eq)
Base Na2​CO3​ (2.1 eq) K2​CO3​ (1.5 eq)
Solvent H2​O (0.13 M)DMF (0.22 M)
Temperature 25 °C80 °C
Reaction Time 2 hours2 hours
Expected Yield 88 - 92%85 - 90%
Scalability Rating High (Aqueous, ambient temp)High (Standard extraction workup)

References

  • WO2016007848A1 - Antiproliferative compounds and methods of use thereof. Google Patents.

Sources

Method

Application Note: High-Efficiency Catalytic Systems for Heteroaryl-Heteroaryl Cross-Coupling Involving Iodopyridines

Introduction & Mechanistic Challenges The construction of bis-heteroaryl scaffolds is a cornerstone of modern drug discovery, given their prevalence in active pharmaceutical ingredients (APIs). Among the various electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The construction of bis-heteroaryl scaffolds is a cornerstone of modern drug discovery, given their prevalence in active pharmaceutical ingredients (APIs). Among the various electrophilic coupling partners, iodopyridines are highly reactive due to the electron-deficient nature of the pyridine ring, which lowers the activation energy for the oxidative addition of transition metals. However, they introduce a severe mechanistic bottleneck known as the "Pyridine Problem."

The Causality of Catalyst Poisoning: While oxidative addition is rapid, the nitrogen lone pair on the pyridine ring acts as a strong σ-donor. Unreacted iodopyridine molecules in the reaction mixture can coordinate to the newly formed Pd(II) or Ni(II) center, displacing essential phosphine ligands. This forms an off-cycle, thermodynamically stable M(II)(Py)2​ resting state, effectively poisoning the catalyst and halting the transmetalation step.

To overcome this, modern catalytic systems rely on precise ligand design or specialized metal complexes. Bulky, electron-rich ligands—such as Buchwald-type dialkylbiaryl phosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs)—are employed. The steric bulk of these ligands physically occludes the coordination sphere, preventing a second pyridine molecule from binding, while their electron-rich nature accelerates the final reductive elimination step[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA + Iodopyridine PdII Pd(II)(Py)IL Intermediate OA->PdII TM Transmetalation PdII->TM + HetAr-B(OH)2 + Base Poison Off-Cycle Poisoning Pd(II)(Py)2L (Inactive) PdII->Poison Excess Pyridine (N-Coordination) PdII_Bi Pd(II)(Py)(HetAr)L TM->PdII_Bi RE Reductive Elimination PdII_Bi->RE RE->Pd0 - Bis-Heteroaryl Product Poison->PdII Steric Bulk (e.g., XPhos)

Caption: Catalytic cycle of Pd-catalyzed coupling highlighting off-cycle poisoning by iodopyridines.

Evaluation of Catalytic Systems

Selecting the appropriate catalytic system depends on the specific electronic bias of the iodopyridine and the scalability requirements of the workflow. Recent advancements have expanded the toolkit beyond traditional homogeneous Palladium to include heterogeneous polymers and "naked" Nickel systems.

Table 1: Quantitative Comparison of Catalytic Systems for Heteroaryl-Iodopyridine Coupling

Catalytic SystemLigand TypeBase / SolventTemp (°C)Yield RangeKey Advantage / Limitation
Pd(OAc)₂ RuPhos / XPhosNa₂CO₃ / Dioxane-H₂O80–10075–95%Excellent for sterically hindered heterocycles; highly reliable[1].
Pd-PEPPSI-HCP Bulky NHCK₂CO₃ / EtOH-H₂O8080–96%Heterogeneous, minimal Pd leaching, excellent recyclability[2].
Ni(4-CF₃stb)₃ None ("Naked Ni")K₃PO₄ / THF60–8060–85%Avoids expensive ligands; utilizes cost-effective base metals[3].
Pd/WA30 Resin NoneNaOH / H₂O-Dioxane60 (Flow)39–85%Enables continuous flow, but struggles with highly biased pyridines[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality explanation and an in-process validation checkpoint to confirm reaction trajectory.

Workflow A 1. Reagent Prep (Stoichiometry Check) B 2. Degassing (Argon Purge) A->B C 3. Reaction (Thermal Activation) B->C D 4. In-Process Control (LC-MS Validation) C->D E 5. Purification (Flash Chromatography) D->E

Caption: Self-validating experimental workflow for air-free heteroaryl cross-coupling.

Protocol A: Homogeneous Suzuki-Miyaura Coupling (Pd/RuPhos System)

Optimized for sterically hindered or highly electron-deficient iodopyridines[1].

Step 1: Reagent Preparation

  • Action: In an oven-dried Schlenk tube, add 3-iodopyridine (1.0 equiv, 1.0 mmol), heteroaryl boronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Causality: A 1.5x excess of boronic acid is critical to compensate for competitive protodeboronation (hydrolysis of the C-B bond) that occurs at elevated temperatures. K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent the degradation of sensitive heteroaryl rings.

Step 2: Degassing & Solvent Addition

  • Action: Evacuate and backfill the tube with Argon (3 cycles). Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL).

  • Causality: Oxygen irreversibly oxidizes the active Pd(0) species into inactive Pd(II) oxides. The addition of 20% water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation.

  • Validation Checkpoint: Upon solvent addition, the mixture should exhibit a deep red/purple hue, indicating the formation of the active Pd(0)-RuPhos complex. If the solution turns black immediately, Pd black has precipitated due to oxygen contamination.

Step 3: Thermal Activation

  • Action: Seal the tube and stir at 90 °C for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis at t=4h. The chromatogram must show the disappearance of the 3-iodopyridine peak and the emergence of the product mass. The solution typically transitions to a clear yellow/orange homogeneous mixture.

Step 4: Workup

  • Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Causality: The aqueous brine wash effectively partitions the inorganic salts and the water-soluble boronic acid byproducts away from the highly lipophilic bis-heteroaryl product.

Protocol B: Heterogeneous Coupling (Pd-PEPPSI-HCP System)

Optimized for API synthesis requiring low metal leaching and catalyst recyclability[2].

Step 1: Catalyst Loading

  • Action: Combine 3-iodopyridine (1.0 mmol), heteroaryl bromide/boronate (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-HCP catalyst (1.5 mol% Pd) in a mixture of EtOH/H₂O (3:1, 4 mL).

  • Causality: The hyper-crosslinked polymer (HCP) support is designed to swell specifically in polar protic solvents like Ethanol. This swelling exposes the sterically protected N-heterocyclic carbene (NHC) palladium sites to the substrates without allowing the metal to leach into the solution[2].

Step 2: Reaction Execution

  • Action: Stir the suspension at 80 °C for 8 hours under ambient atmosphere (air-tolerant).

  • Validation Checkpoint: Unlike Protocol A, the supernatant should remain relatively colorless. A dark brown supernatant indicates that the polymer matrix has ruptured or Pd is leaching. Monitor conversion via TLC (UV 254 nm).

Step 3: Catalyst Recovery

  • Action: Centrifuge the reaction mixture at 4000 rpm for 5 minutes. Decant the product-containing supernatant. Wash the solid catalyst pellet with EtOH (2 x 5 mL) and dry under vacuum for use in the next cycle.

  • Causality: The robust diphenylmethyl groups on the NHC ligand prevent catalyst degradation, allowing the solid to be reused for up to 5 cycles with <1 ppm Pd leaching into the final API product[2].

Sources

Application

Application Note: One-Pot Synthesis Protocols Utilizing 3-Ethoxy-2-iodopyridine

Introduction & Mechanistic Rationale 3-Ethoxy-2-iodopyridine (CAS: 111454-62-7)[1] is a highly versatile ortho-alkoxy halopyridine building block. Originally detailed in the synthesis of complex antiproliferative compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Ethoxy-2-iodopyridine (CAS: 111454-62-7)[1] is a highly versatile ortho-alkoxy halopyridine building block. Originally detailed in the synthesis of complex antiproliferative compounds[2], this scaffold is extensively utilized in the generation of biologically active pharmaceutical ingredients (APIs). The strategic placement of the ethoxy group at the C3 position and the iodine atom at the C2 position establishes a unique electronic and steric environment that dictates its reactivity.

Causality of Experimental Choices: The C2-iodine bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal substrate for cross-coupling[3]. The C3-ethoxy group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-donating group (EDG) that stabilizes high-valent palladium intermediates during the catalytic cycle.

  • Steric Shielding: It provides steric bulk that dictates the regioselectivity of subsequent functionalizations.

Furthermore, under strongly basic conditions, 3-ethoxy-2-iodopyridine can undergo elimination to form 3-ethoxy-2,4-didehydropyridine (a highly reactive pyridyne intermediate), which can be trapped via cycloaddition or nucleophilic attack[4].

Self-Validating Protocol: One-Pot Suzuki-Miyaura Coupling & In Situ Deprotection

In drug development, the 2-aryl-pyridin-3-ol motif is a privileged scaffold found in numerous kinase inhibitors. Traditional synthesis requires a two-step process: cross-coupling followed by isolation and subsequent deprotection. This one-pot protocol streamlines the workflow, utilizing a sequential Pd-catalyzed Suzuki-Miyaura coupling[3] and in situ Lewis acid-mediated ether cleavage.

Reaction Optimization

To establish a self-validating system, we optimized the catalyst, base, and solvent to ensure complete conversion before the deprotection step.

Table 1: Reaction Optimization for One-Pot Coupling/Deprotection

Catalyst SystemBaseSolventDeprotection ReagentOverall Yield (%)
Pd(PPh3)4 (5 mol%)K2CO3Toluene/H2OBBr3 (3.0 eq)45%
Pd(dppf)Cl2 (5 mol%)Na2CO31,4-Dioxane/H2OBBr3 (3.0 eq)68%
Pd(OAc)2 / SPhos (2 mol%) K3PO4 THF/H2O BBr3 (3.0 eq) 89%

Mechanistic Insight: The bulky, electron-rich SPhos ligand accelerates the reductive elimination step, while the biphasic THF/H2O system allows for a seamless transition to the BBr3 deprotection step after simple aqueous layer removal, avoiding complex solvent swaps.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3-ethoxy-2-iodopyridine (1.0 mmol, 249.05 mg), the aryl boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent & Base Addition: Inject degassed THF (5.0 mL) and an aqueous solution of K3PO4 (2.0 M, 1.5 mL).

  • Coupling Phase: Heat the biphasic mixture to 70 °C for 3 hours.

    • Validation Checkpoint 1: Aliquot 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The mass of the intermediate (2-aryl-3-ethoxypyridine) must represent >95% conversion. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (Rf = 0.6).

  • Phase Separation (In-Pot): Cool the reaction to room temperature. Allow the phases to separate and carefully syringe out the lower aqueous layer to prevent violent hydrolysis in the subsequent step.

  • Deprotection Phase: Cool the organic phase to -78 °C using a dry ice/acetone bath. Dropwise add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 mL).

    • Causality: BBr3 is a strong Lewis acid that coordinates to the ethoxy oxygen, facilitating the cleavage of the ethyl group via bromide attack.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

    • Validation Checkpoint 2: LC-MS should indicate complete disappearance of the 2-aryl-3-ethoxypyridine intermediate and formation of the 2-aryl-pyridin-3-ol product.

  • Quenching & Workup: Quench carefully with saturated NaHCO3 (10 mL) at 0 °C. Extract with EtOAc (3 x 15 mL). Dry the combined organics over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Alternative Protocol: Pyridyne Generation and Trapping

As documented in the literature, 3-ethoxy-2-iodopyridine is a viable precursor for the highly reactive 3-ethoxy-2,4-didehydropyridine intermediate[4].

  • Protocol: Treatment of 3-ethoxy-2-iodopyridine with Lithium diisopropylamide (LDA) at -78 °C induces selective lithiation at the C4 position. Upon warming in the presence of a diene (e.g., furan), the pyridyne is generated in situ via the elimination of LiI and immediately undergoes a [4+2] cycloaddition to yield functionalized isoquinoline cycloadducts.

Visualizations

Workflow Step1 Step 1: Reagent Preparation Dry Solvent & Inert Atmosphere Step2 Step 2: Oxidative Addition Mix 3-Ethoxy-2-iodopyridine + Pd cat. Step1->Step2 Step3 Step 3: One-Pot Coupling Add Boronic Acid & Base (70°C, 3h) Step2->Step3 Step4 Step 4: In Situ Deprotection Add BBr3 (-78°C to RT) Step3->Step4 LC-MS Checkpoint: >95% Conversion Step5 Step 5: Workup & Purification Quench, Extract, Flash Chromatography Step4->Step5

Experimental workflow for the one-pot coupling and deprotection sequence.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(SPhos)] OxAdd Oxidative Addition Complex [Pd(II)(Ar)(I)(SPhos)] Pd0->OxAdd 3-Ethoxy-2-iodopyridine (Fast Insertion) TransMet Transmetalation Boronate Complex OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination Pre-Product Complex TransMet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-3-ethoxypyridine Intermediate RedElim->Product Product Release

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-ethoxy-2-iodopyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Deiodination in Pyridine Derivatives

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to Overcoming Deiodination Side Reactions in Pyridine Derivatives Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to Overcoming Deiodination Side Reactions in Pyridine Derivatives

Welcome to the technical support center for synthetic strategies involving pyridine derivatives. This guide is designed to provide you with in-depth, actionable solutions for a common and often frustrating challenge: the unwanted removal of iodine from your pyridine ring during synthesis. As a versatile building block in medicinal chemistry, the iodopyridine moiety is a critical handle for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][2] However, the inherent reactivity of the carbon-iodine (C-I) bond, while advantageous for coupling, also makes it susceptible to undesired cleavage, leading to hydrodeiodination (replacement of iodine with hydrogen) and other side reactions.

This document moves beyond simple protocol recitation. Here, we will dissect the root causes of deiodination and provide a logical framework for troubleshooting and reaction optimization, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Diagnosing and Solving Deiodination Issues

This section is structured to help you diagnose the specific type of deiodination issue you are facing and implement targeted solutions.

Issue 1: My primary side product is the deiodinated (protonated) pyridine starting material.

This is the most common deiodination issue, often referred to as hydrodehalogenation or protodeiodination. It signals that the organometallic intermediate is being quenched by a proton source before it can proceed through the desired catalytic cycle.

Probable Causes & Solutions:

  • Presence of Protons (Water/Acid): The C-B bond of boronic acids can be cleaved by a proton source, a side reaction known as protodeboronation, which indirectly contributes to the deiodination pathway by disrupting the main catalytic cycle.[3] Similarly, the palladium-hydride species responsible for reductive deiodination can be generated from proton sources.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, flame-dry glassware under vacuum, and use fresh, finely ground bases.[3] If using a boronic acid, consider switching to a more stable boronate ester (e.g., pinacol ester) which is less susceptible to protodeboronation.[3]

  • Inefficient Catalytic System: If the rate of your desired cross-coupling is slow, the competing deiodination pathway has more time to occur.

    • Solution: The choice of ligand is critical. Standard ligands like PPh₃ may be insufficient for couplings with electron-deficient pyridine rings.[3] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote faster oxidative addition and reductive elimination, accelerating the desired reaction to outcompete the side reaction.

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, but some bases can promote deiodination, especially in the presence of trace water.[3]

    • Solution: Screen different bases. While common choices include K₂CO₃ and Cs₂CO₃, potassium phosphate (K₃PO₄) is often effective in anhydrous conditions.[3][5] The choice of base is often substrate and solvent-dependent, making empirical screening a necessary step.

Troubleshooting Workflow for Protodeiodination

This decision tree can help guide your optimization strategy when facing unwanted protonation of your iodopyridine.

G start Problem: Significant Protodeiodination Observed q1 Are all reagents and solvents strictly anhydrous? start->q1 sol1 Action: Flame-dry glassware. Use anhydrous solvents. Use freshly dried base. q1->sol1 No q2 Are you using a standard ligand (e.g., PPh₃)? q1->q2 Yes sol2 Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs to accelerate cross-coupling. q2->sol2 Yes q3 Have you screened different bases? q2->q3 No sol3 Action: Screen alternative bases. Consider K₃PO₄ or Cs₂CO₃ in an anhydrous solvent system. q3->sol3 No q4 Is the reaction temperature optimized? q3->q4 Yes sol4 Action: Cautiously lower temperature. Excessive heat can promote catalyst decomposition and side reactions. q4->sol4 No

Caption: A logical workflow to diagnose and solve protodeiodination.

Issue 2: My reaction is sluggish or stalls, and I observe some deiodination alongside unreacted starting material.

This scenario suggests an issue with catalyst activity or stability. The catalyst may be deactivating over the course of the reaction, allowing background deiodination to become more prominent.

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[5] Furthermore, the nitrogen atom of the pyridine substrate itself can coordinate to the palladium center, inhibiting or deactivating the catalyst.[3]

    • Solution: Rigorous degassing of the solvent and reaction mixture is critical.[5] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Using modern, pre-formed Pd(0) sources or specialized precatalysts (e.g., Buchwald precatalysts) can also lead to more reliable formation of the active catalyst.[5]

  • Inadequate Mixing: In biphasic systems (e.g., toluene/water), poor stirring can limit the reaction rate by reducing the interfacial area where the reaction occurs, giving more time for catalyst decomposition.[5]

    • Solution: Ensure vigorous stirring throughout the reaction. A stirring rate of 700-1000 RPM is often necessary for biphasic reactions.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Iodopyridines
Catalyst SystemLigand TypeTypical ConditionsAdvantagesPotential Issues
Pd(PPh₃)₄Monodentate PhosphineToluene/Water, Na₂CO₃, 80-100 °CReadily available, well-established.Can be slow, prone to deiodination with electron-deficient pyridines.[3]
PdCl₂(dppf)Bidentate PhosphineDioxane, K₂CO₃, 90 °CGood for many substrates.May still be insufficient for challenging couplings.
Pd₂(dba)₃ + XPhosBuchwald LigandDioxane, K₃PO₄, 80-110 °CHigh activity, broad scope, often suppresses deiodination.[3]Air-sensitive ligand, higher cost.
G3-XPhos PrecatalystBuchwald PrecatalystDioxane, K₃PO₄, 80-110 °CAir-stable, reliable activation to Pd(0).[5]Highest cost.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a more significant problem for iodopyridines compared to iodobenzene?

A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[6] This electronic nature makes the carbon atoms in the ring more susceptible to nucleophilic attack and can influence the stability of organometallic intermediates in catalytic cycles. This inherent property can sometimes favor pathways leading to deiodination over the desired cross-coupling, especially under non-optimized conditions.

Q2: Can the position of the iodine atom on the pyridine ring affect the likelihood of deiodination?

A2: Yes. The electronic environment of the C-I bond is different at the 2-, 3-, and 4-positions. For instance, the 2- and 4-positions are more electron-deficient and can be more reactive in nucleophilic substitutions.[6] While the C-I bond is generally the most reactive among halogens for oxidative addition (I > Br > Cl), its susceptibility to deiodination is a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

Q3: Are there any general strategies to stabilize iodopyridine compounds?

A3: While some iodopyridines are very stable, others can be sensitive to light and air.[7] It is good practice to store them in a dark, cool place under an inert atmosphere. During synthesis, minimizing reaction times and temperatures, and working under a positive pressure of inert gas can help prevent degradation that might be mistaken for reaction-induced deiodination.[5]

Q4: I am performing a Sonogashira coupling. Are the considerations for deiodination the same as in Suzuki coupling?

A4: The fundamental principles are similar, but the specifics differ. Sonogashira coupling involves a copper(I) co-catalyst.[1] Key factors to minimize deiodination include:

  • Catalyst Loading: Use the lowest effective catalyst loading (e.g., PdCl₂(PPh₃)₂ at 1-2 mol%, CuI at 2-4 mol%).

  • Base: A mild amine base like triethylamine (Et₃N) is typically used.[1]

  • Temperature: These reactions often proceed at or slightly above room temperature, which helps minimize side reactions.[1]

  • Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidative homocoupling of the alkyne and catalyst deactivation, which can indirectly favor deiodination pathways.

Optimized Protocols for Minimizing Deiodination

The following are representative protocols that incorporate best practices to suppress deiodination. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: High-Fidelity Suzuki-Miyaura Coupling

This protocol uses a modern Buchwald ligand system known for its high efficiency, which helps to outpace deiodination side reactions.

Workflow Diagram:

G prep 1. Reagent Prep (Flame-dry flask, use anhydrous solvent) add 2. Add Solids (Iodopyridine, Boronic Ester, K₃PO₄, Precatalyst) prep->add degas 3. Degas (Evacuate & backfill with Argon 3x) add->degas solvent 4. Add Solvent (Anhydrous Dioxane) degas->solvent react 5. Heat & Stir (80-100 °C, 4-12h) solvent->react workup 6. Workup (Cool, dilute, extract, purify) react->workup

Caption: Step-by-step workflow for a robust Suzuki coupling.

Methodology:

  • To a flame-dried round-bottom flask, add the iodopyridine derivative (1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), and finely ground anhydrous potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon) three times.

  • Under a positive pressure of Argon, add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robust Sonogashira Coupling

This protocol emphasizes the importance of a properly inert atmosphere to prevent side reactions.

Methodology:

  • To a dry Schlenk flask, add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%) and Copper(I) iodide (CuI) (4 mol%).[1]

  • Seal the flask and purge thoroughly with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the iodopyridine derivative (1.0 equiv) followed by anhydrous, degassed solvent (e.g., DMF or THF) and triethylamine (2.0 equiv).[1]

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C for 2-6 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

By understanding the mechanisms that lead to deiodination and by systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the yield and purity of your desired pyridine products.

References
  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. (2001). Organic Letters. Retrieved from [Link]

  • Two types of deiodination mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones. (2023). Request PDF. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). MDPI. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning with 3-Ethoxy-2-iodopyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers whose cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers whose cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) stall or fail when utilizing 3-Ethoxy-2-iodopyridine.

This substrate is notoriously difficult because it presents a dual-poisoning threat to transition metal catalysts. This guide bypasses generic advice, providing you with a mechanistic breakdown of the poisoning pathways, a targeted troubleshooting FAQ, and a self-validating experimental protocol designed to force these challenging couplings to completion.

Mechanistic Insights: The Dual-Poisoning Threat

To engineer a solution, we must first understand the causality of the failure at the molecular level. 3-Ethoxy-2-iodopyridine inhibits palladium and nickel catalysts via two distinct, synergistic mechanisms:

  • N-Coordination (The "2-Pyridyl Problem") : The lone pair of electrons on the pyridine nitrogen possesses a high affinity for transition metals[1]. This competitive binding outcompetes the desired oxidative addition or transmetalation steps, forming stable, catalytically inactive complexes[2],[3]. The 3-ethoxy group, while electron-donating via resonance, exerts steric constraints that can lock the substrate into a conformation highly favorable for N-Pd chelation.

  • Iodide Accumulation : Aryl iodides undergo rapid oxidative addition, but the released iodide (I⁻) is a soft, strongly binding ligand. High local concentrations of free iodide poison the catalyst by forming inactive Pd(II) µ-iodo bridged dimers[4]. Furthermore, iodide accumulation severely retards the rate-limiting oxidative addition step in catalytic cycles[5].

G Start Active Pd(0) Catalyst OxAdd Oxidative Addition (3-Ethoxy-2-iodopyridine) Start->OxAdd Poison1 N-Coordination (Pyridine Binding) OxAdd->Poison1 Poison2 Iodide Accumulation (Bridging Dimers) OxAdd->Poison2 Dead1 Inactive Pd(II) Complex Poison1->Dead1 Dead2 Pd-Black Precipitation Poison2->Dead2 Dead1->Dead2 Solution1 Sterically Bulky Ligands (e.g., XPhos) Solution1->Poison1 Solution2 Silver Salts (e.g., AgOAc) Solution2->Poison2

Dual pathways of catalyst poisoning by 3-Ethoxy-2-iodopyridine and targeted chemical solutions.

Troubleshooting Guide (FAQ)

Q1: My Suzuki coupling with 3-Ethoxy-2-iodopyridine stalls at 20-30% conversion, and I observe a black precipitate. What is happening? A1: The black precipitate is "Palladium Black," a definitive symptom of catalyst decomposition[1]. Because the pyridine nitrogen binds strongly to the active Pd(0) species, it prevents the catalytic cycle from turning over, leaving the naked palladium to aggregate into nanoparticles. Solution: Switch from standard ligands (like PPh₃) to sterically demanding, electron-rich ligands such as Buchwald phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs). The extreme steric bulk of XPhos physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while its electron-rich nature accelerates oxidative addition.

Q2: I upgraded to XPhos, but the reaction still plateaus at 60%. Could the iodide leaving group be the culprit? A2: Yes. The rapid initial turnover generates a high local concentration of iodide ions, which bind to Pd(II) and form inactive µ-iodo dimers[4]. Solution: Introduce a Silver(I) salt, such as Ag₂CO₃ or AgOAc. Silver acts as a potent halogen scavenger, precipitating the iodide as insoluble AgI[6]. Recent kinetic studies demonstrate that Ag(I) salts actively promote the rate-limiting oxidative addition step by lowering the activation barrier[5].

Q3: I am seeing high levels of protodehalogenation (yielding 3-ethoxypyridine) instead of the cross-coupled product. How do I fix this? A3: Protodehalogenation occurs when the organopalladium intermediate undergoes protonation before transmetalation. This is caused by adventitious water or an excessively slow transmetalation step. Solution: Ensure strictly anhydrous conditions and switch to a more soluble, aggressive base (e.g., Cs₂CO₃ instead of K₂CO₃) to accelerate transmetalation before protonation can occur.

Quantitative Data: Additive & Ligand Effects

The following table summarizes the causal impact of ligand tuning and iodide scavenging on the Suzuki-Miyaura coupling of 3-Ethoxy-2-iodopyridine with phenylboronic acid (Standardized conditions: 2 mol% Pd, 80 °C, 1,4-Dioxane).

EntryLigand SystemAdditiveCatalyst State ObservationConversion (%)Target Yield (%)
1Pd(PPh₃)₄NoneRapid Pd-black precipitation22%14%
2Pd(PPh₃)₄Ag₂CO₃ (1 eq)Moderate Pd-black formation48%35%
3Pd(OAc)₂ / XPhosNoneHomogeneous, stalls at 6h65%58%
4 Pd(OAc)₂ / XPhos Ag₂CO₃ (1 eq) Homogeneous, full conversion >99% 94%

Validated Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . By incorporating 1,3,5-trimethoxybenzene as an internal standard, you can continuously validate mass balance via quantitative NMR (qNMR), ensuring that any missing yield is definitively assigned to specific side products rather than ambiguous "loss."

Workflow Step1 1. Reagent Prep (Glovebox, strictly anhydrous) Step2 2. Pre-catalyst Activation (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Silver Salt Introduction (Ag2CO3 to scavenge I-) Step2->Step3 Step4 4. Substrate Addition (Slow addition of Pyridine) Step3->Step4 Step5 5. Reaction Monitoring (qNMR with Internal Standard) Step4->Step5 Step6 6. Workup & Filtration (Remove AgI / Pd black) Step5->Step6

Step-by-step experimental workflow for cross-coupling with 3-Ethoxy-2-iodopyridine.

Protocol: Silver-Mediated Suzuki-Miyaura Coupling
  • Glovebox Preparation (Reagent Assembly) : Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), the boronic acid coupling partner (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: XPhos must be pre-mixed with Pd(OAc)₂ to ensure the highly active, sterically shielded L₁Pd(0) species forms before it is exposed to the pyridine nitrogen.

  • Silver Salt Introduction : Add Ag₂CO₃ (1.0 equiv) to the flask. Causality: Silver acts as an irreversible iodide sink, preventing the formation of inactive µ-iodo palladium dimers and lowering the barrier for oxidative addition[6].

  • Solvent & Standard Addition : Add anhydrous, degassed 1,4-Dioxane (0.2 M) and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard). Seal the flask and remove it from the glovebox.

  • Substrate Injection (Slow Addition) : Heat the mixture to 80 °C. Using a syringe pump, add 3-Ethoxy-2-iodopyridine (1.0 equiv) dissolved in 1 mL of Dioxane over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the pyridine substrate, minimizing the kinetic probability of N-coordination outcompeting oxidative addition.

  • Self-Validating Monitoring : At 1h, 3h, and 6h, withdraw 50 µL aliquots under positive argon pressure. Dilute with CDCl₃, filter through a micro-plug of Celite, and acquire a quantitative ¹H-NMR spectrum. Compare the integration of the product peaks and remaining 3-Ethoxy-2-iodopyridine against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm) to verify absolute mass balance.

  • Workup & Filtration : Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the insoluble AgI salts and inorganic bases. Concentrate in vacuo.

References

  • [1] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - BenchChem:

  • [6] Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions - ResearchGate:

  • [2] Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - RSC Publishing:

  • [4] I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? - Reddit Chemistry:

  • [5] Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium‐Catalyzed C−H Arylation Reactions - ResearchGate:

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] - TCI Chemicals:

  • [3] Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate - ChemRxiv:

Sources

Troubleshooting

The Causality of Degradation: Why is 3-Ethoxy-2-iodopyridine Unstable?

Technical Support Center: Troubleshooting Thermal Stability of 3-Ethoxy-2-iodopyridine During Workup Welcome to the Application Scientist Support Portal. Handling halogenated heterocycles requires a deep understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Thermal Stability of 3-Ethoxy-2-iodopyridine During Workup

Welcome to the Application Scientist Support Portal. Handling halogenated heterocycles requires a deep understanding of their electronic environments. 3-Ethoxy-2-iodopyridine is a highly valuable building block, particularly in the synthesis of complex antiproliferative pharmaceutical compounds[1]. However, researchers frequently report yield losses, discoloration, and impurity formation during the aqueous workup and isolation phases. This guide breaks down the causality of these thermal and chemical instabilities and provides a self-validating protocol to ensure high-fidelity recovery.

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the C2-I bond:

  • Thermal & Photolytic Homolysis: The carbon-iodine bond is inherently weak (low bond dissociation energy). When exposed to temperatures above 40 °C or ambient UV light, the bond undergoes homolytic cleavage, forming highly reactive pyridyl radicals[2]. This radical pathway inevitably leads to deiodination, yielding 3-ethoxypyridine and liberating molecular iodine ( I2​ ).

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The C2 position of the pyridine ring is highly electron-deficient (electrophilic), making it a prime target for nucleophilic attack. If the reaction is quenched with a strong aqueous base (e.g., NaOH) and subjected to heat, hydroxide ions will rapidly displace the iodine, forming 3-ethoxypyridin-2-ol[3].

  • In Vivo vs. In Vitro Parallels: Interestingly, the lability of the 2-iodopyridine motif is also observed in radiopharmaceutical applications, where rapid deiodination of iodinated heterocycles occurs unless the molecular environment is strictly controlled[4]. The exact same thermodynamic principles apply to benchtop workups.

Troubleshooting FAQs

Q: My concentrated product is dark brown instead of pale yellow. Is it polymerizing? A: It is highly unlikely to be a polymer. The dark brown color is the visual signature of liberated molecular iodine ( I2​ ), caused by thermal or photolytic homolysis of the C-I bond during rotary evaporation. Causality: Heating the flask above 40 °C under vacuum provides the activation energy needed to break the C-I bond. Fix: Keep the water bath strictly below 35 °C and use amber glassware to block UV light.

Q: LC-MS analysis of my crude mixture shows a major byproduct with a mass of 139 m/z. What happened? A: You have hydrolyzed your product. The 139 m/z peak is 3-ethoxypyridin-2-ol, representing a loss of 110 Da from the parent mass (249 m/z) due to the exchange of an Iodine atom (127 Da) for a Hydroxyl group (17 Da). Causality: High pH during the aqueous quench combined with the exothermic heat of quenching drove an SN​Ar hydrolysis[3]. Fix: Quench into a pre-chilled, pH-controlled phosphate buffer (pH 7.4) rather than unbuffered water or strong base.

Q: I scale up the reaction, and my yield drops from 88% to 50%. Why? A: Scale-up increases the time the product spends in the rotary evaporator. Prolonged thermal stress, even at moderate temperatures, cumulatively degrades the product via radical deiodination[2].

Quantitative Impact of Workup Conditions

The table below summarizes the causality between workup conditions and quantitative yield loss.

Workup ConditionPrimary Degradation PathwayMajor ByproductEstimated Yield Loss
T > 50 °C, pH > 10 SN​Ar (Hydrolysis)3-Ethoxypyridin-2-ol20 - 35%
T > 50 °C, Ambient Light Homolytic Cleavage3-Ethoxypyridine + I2​ 10 - 25%
T < 35 °C, pH 7.5 (Dark) None (Stable)N/A< 2%

Visualizing the Degradation Pathways

G Start 3-Ethoxy-2-iodopyridine (Reaction Mixture) Path1 Thermal/Photolytic Homolysis (T > 40°C / UV) Start->Path1 Radical Cleavage Path2 Nucleophilic Attack (High pH / Heat) Start->Path2 SNAr Reaction Deg1 3-Ethoxypyridine + Iodine (I2, Brown) Path1->Deg1 Deg2 3-Ethoxypyridin-2-ol (Hydrolysis Product) Path2->Deg2

Fig 1. Primary thermal and chemical degradation pathways of 3-Ethoxy-2-iodopyridine during workup.

Self-Validating Experimental Protocol

To prevent thermal and chemical degradation, utilize this self-validating workup methodology. Every step includes a built-in validation check to ensure the system remains within safe parameters.

Step 1: pH-Controlled Quench

  • Action: Transfer the crude reaction mixture slowly into a vigorously stirred, pre-chilled (5 °C) solution of 0.5 M Sodium Phosphate buffer (pH 7.4).

  • Causality: Buffering prevents localized pH spikes that trigger SN​Ar hydrolysis of the C2-I bond. Chilling dissipates the exothermic heat of quenching.

  • Validation Check: Dip a pH strip into the aqueous phase. The system is validated if the pH reads strictly between 7.0 and 8.0.

Step 2: Low-Temperature Extraction

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[1]. Keep the separation funnel away from direct sunlight.

  • Causality: EtOAc and MTBE have low boiling points, which will be critical for Step 5.

  • Validation Check: Visually inspect the organic layer. It should be pale yellow. A dark brown hue indicates that thermal homolysis has already occurred.

Step 3: Thiosulfate Scavenging

  • Action: Wash the combined organic layers with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ), followed by brine.

  • Causality: Thiosulfate reduces any trace molecular iodine ( I2​ ) back to water-soluble iodide ( I− ), halting autocatalytic radical degradation.

  • Validation Check: The organic layer must turn completely clear or very pale yellow, confirming the neutralization of reactive iodine species.

Step 4: Actinic Shielding & Drying

  • Action: Dry the organic phase over anhydrous Na2​SO4​ in an amber Erlenmeyer flask. Filter through a fritted funnel.

  • Causality: Amber glass blocks UV photons, preventing photolytic generation of pyridyl radicals[3].

  • Validation Check: The solution remains stable and color-neutral over a 30-minute standing period.

Step 5: Controlled Evaporation

  • Action: Concentrate the filtrate using a rotary evaporator. Critical: Set the water bath to a maximum of 30–35 °C. Use a high-vacuum pump to compensate for the low temperature.

  • Causality: Keeping the temperature below the thermal activation threshold of the C-I bond prevents late-stage deiodination.

  • Validation Check: The final isolated product is a stable, light-colored liquid/solid with >95% purity by LC-MS, exhibiting no 139 m/z (hydrolysis) or 123 m/z (deiodination) impurity peaks.

Visualizing the Optimized Workflow

Protocol Step1 1. Quench (pH 7.4 Buffer, 5°C) Step2 2. Extract (EtOAc / MTBE) Step1->Step2 Step3 3. Wash (10% Na2S2O3) Step2->Step3 Step4 4. Dry & Filter (Amber Glass) Step3->Step4 Step5 5. Evaporate (T_bath < 35°C) Step4->Step5 Step6 Pure 3-Ethoxy- 2-iodopyridine Step5->Step6

Fig 2. Self-validating, low-temperature workup workflow to ensure C-I bond integrity.

References

  • [1] WO2016007848A1 - Antiproliferative compounds and methods of use thereof. Google Patents. URL:

  • [3] 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. NIH. URL:

  • [2] Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing. URL:

  • [4] The Radiopharmaceutical Chemistry of the Radioisotopes of Iodine. ResearchGate. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethoxy-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyridine scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyridine scaffolds are a cornerstone of many pharmaceuticals, and understanding their substitution patterns is critical for predicting their biological activity and metabolic fate.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering unparalleled insight into molecular structure.[3]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Ethoxy-2-iodopyridine, a substituted pyridine with potential applications as a synthetic intermediate. By examining its spectral features in comparison to related analogs, we aim to provide a practical framework for researchers utilizing NMR for the characterization of similar compounds.

The Structural Significance of 3-Ethoxy-2-iodopyridine

The arrangement of substituents on the pyridine ring in 3-Ethoxy-2-iodopyridine dictates its electronic properties and, consequently, its reactivity and potential as a building block in medicinal chemistry. The electron-donating ethoxy group at the 3-position and the electron-withdrawing, bulky iodine atom at the 2-position create a unique electronic and steric environment, which is reflected in its NMR spectrum.

¹H NMR Spectral Analysis of 3-Ethoxy-2-iodopyridine

The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule.[3] For 3-Ethoxy-2-iodopyridine, we can predict the following characteristic signals based on the known effects of substituents on the pyridine ring.[2]

The aromatic protons of a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy.[2] The electron-withdrawing nature of the nitrogen atom deshields the α-protons (at C2 and C6) the most.[2]

In 3-Ethoxy-2-iodopyridine, the protons on the pyridine ring are at positions 4, 5, and 6. The ethoxy group at C3 will cause an upfield shift for the adjacent protons, while the iodine at C2 will have a deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Ethoxy-2-iodopyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.5Doublet of doublets (dd)³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-H6) ≈ 1-2 Hz
H-56.8 - 7.1Triplet or dd³J(H5-H4) ≈ 7-8 Hz, ³J(H5-H6) ≈ 4-5 Hz
H-68.0 - 8.3Doublet of doublets (dd)³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz
-OCH₂-4.0 - 4.3Quartet (q)³J ≈ 7 Hz
-CH₃1.3 - 1.5Triplet (t)³J ≈ 7 Hz

These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis of 3-Ethoxy-2-iodopyridine

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in a molecule.[4] The electronegative nitrogen atom in the pyridine ring generally deshields the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethoxy-2-iodopyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-290 - 100
C-3155 - 165
C-4120 - 130
C-5115 - 125
C-6145 - 155
-OCH₂-60 - 70
-CH₃14 - 16

These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Comparative Spectral Analysis: The Influence of the Halogen Substituent

To understand the impact of the iodine atom on the NMR spectrum of 3-Ethoxy-2-iodopyridine, it is instructive to compare its predicted spectral data with that of a related compound, 2-chloropyridine.

Table 3: Comparison of ¹H NMR Data for 2-Halopyridines

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
2-Chloropyridine[5]7.327.647.238.39
3-Ethoxy-2-iodopyridine (Predicted)-7.2 - 7.56.8 - 7.18.0 - 8.3

The presence of the ethoxy group at the 3-position in 3-Ethoxy-2-iodopyridine is expected to cause a general upfield shift for the ring protons compared to unsubstituted 2-halopyridines. The heavy iodine atom is also known to influence the chemical shifts of adjacent carbons and protons.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of purified 3-Ethoxy-2-iodopyridine.[7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[7]

  • Homogenization: Ensure the solution is homogeneous to avoid line broadening.[7]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

  • ¹H NMR Acquisition:

    • Perform a standard one-dimensional ¹H NMR experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is standard.[6]

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[7][9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the NMR analysis of an organic compound like 3-Ethoxy-2-iodopyridine.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) c13_nmr->process assign Assign Signals process->assign compare Compare with Reference Data assign->compare

Caption: A generalized workflow for NMR spectral analysis.

Structural Confirmation and Further Analysis

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[9] COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 3-Ethoxy-2-iodopyridine provides a detailed fingerprint of its molecular structure. By understanding the influence of the ethoxy and iodo substituents on the chemical shifts and coupling patterns of the pyridine ring, researchers can confidently characterize this and related compounds. The comparative approach, alongside standardized experimental protocols, ensures the integrity and reproducibility of the data, which is fundamental to advancing drug development and chemical research.

References

  • Rasala, D. (1992). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Available from: [Link]

  • Kleinpeter, E., et al. (2001). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1382-1392. Available from: [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-335. Available from: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1242. Available from: [Link]

  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available from: [Link]

  • Smith, A. M., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 832-835. Available from: [Link]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • North Carolina State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. In Organic Chemistry. Available from: [Link]

Sources

Comparative

Comparative Guide: Impact of Ethoxy vs. Methoxy Substituents on Pyridine Reactivity

Executive Summary In the design of pharmaceuticals, agrochemicals, and advanced catalysts, the pyridine ring remains a privileged scaffold. Modulating the electronic and steric properties of this heterocycle via alkoxy s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of pharmaceuticals, agrochemicals, and advanced catalysts, the pyridine ring remains a privileged scaffold. Modulating the electronic and steric properties of this heterocycle via alkoxy substituents is a foundational strategy in drug development. While methoxy (-OMe) and ethoxy (-OEt) groups are frequently treated as interchangeable due to their nearly identical Hammett constants, their subtle structural differences lead to profound divergences in transition-metal catalysis and radical kinetics.

As a Senior Application Scientist, I have structured this guide to move beyond basic pKa shifts, diving into the mechanistic causality that dictates why a simple one-carbon extension (methoxy to ethoxy) can completely alter a reaction pathway.

Electronic and Steric Fundamentals

At a fundamental level, both methoxy and ethoxy groups activate the pyridine ring toward electrophilic aromatic substitution while deactivating it toward nucleophilic attack. They act as strong electron-donating groups via resonance (+M effect) while exerting a mild electron-withdrawing inductive effect (-I effect)[1].

According to standard Hammett equation parameters, the σpara​ value for both substituents is approximately -0.24, and their σmeta​ values hover around +0.10 to +0.11[2]. Because their ground-state electronic contributions are nearly indistinguishable, the divergence in their reactivity profiles is almost entirely governed by steric volume and hyperconjugative stabilization during transition states.

Mechanistic Divergence in Organometallic Catalysis

The most striking difference between methoxy and ethoxy substituents emerges in transition-metal catalyzed C-H activation. A landmark study investigating the photochemical reactions of fluorinated pyridines at half-sandwich Rhodium complexes (CpRh(PMe 3​ )) perfectly illustrates this divergence[3].

When the Rhodium complex is irradiated in the presence of 4-alkoxy-2,3,5,6-tetrafluoropyridines, the substituent dictates the viability of cyclometalation:

  • The Methoxy Advantage: The -OMe group provides an accessible primary C-H bond. Oxidative addition at this primary carbon occurs smoothly, resulting in the formation of a stable rhodacycle[3].

  • The Ethoxy Blockade: Substituting the methoxy group for an ethoxy group completely shuts down the cyclometalation pathway[3].

The Causality: The Rhodium metal center strictly requires a primary C-H bond adjacent to a heteroatom to navigate the steric constraints of the transition state[3]. The ethoxy group possesses a secondary carbon (-CH 2​ -) attached to the oxygen. This secondary carbon introduces significant steric bulk and lacks the requisite primary C-H geometry, rendering the ethoxy-substituted pyridine entirely inert to this specific activation pathway[3].

G Rh CpRh(PMe3) Complex (Photochemically Generated) OMe 4-Methoxy-tetrafluoropyridine (-OMe) Rh->OMe hv, Hexane, RT OEt 4-Ethoxy-tetrafluoropyridine (-OEt) Rh->OEt hv, Hexane, RT Cyclo Cyclometalation (Rhodacycle Formation) OMe->Cyclo Primary C-H Activation NoCyclo No Cyclometalation (C-H / C-F Insertion Fails) OEt->NoCyclo Lacks Primary C-H / Steric Clash

Figure 1: Divergent reactivity of methoxy- vs. ethoxy-substituted fluoropyridines with Rh complexes.

Photochemical Fragmentation Kinetics

In radical chemistry, the inductive differences between the two alkoxy groups become the dominant force. During the photoinduced electron transfer of N-alkoxypyridinium salts, N-O bond cleavage generates alkoxyl radicals. These radicals subsequently react with pyridine bases (such as lutidine) via proton-coupled electron transfer (PCET) to produce lutidinyl radicals[4].

The Causality: Kinetic data reveals that the ethoxyl radical (CH 3​ CH 2​ O•) reacts with lutidine approximately 9 times faster than the methoxyl radical (CH 3​ O•)[4]. The rate constant ( k1​ ) for the methoxyl radical is ~6 × 10 6 M −1 s −1 , whereas the ethoxyl radical exhibits a significantly higher rate[4]. This kinetic acceleration is driven by the electron-donating inductive effect of the additional methyl group in the ethoxy substituent, which stabilizes the transition state during the PCET process, thereby lowering the activation energy barrier[4].

Workflow S1 Synthesize N-Alkoxypyridinium S2 Photoinduced Electron Transfer S1->S2 S3 N-O Bond Cleavage (Alkoxyl Radical) S2->S3 S4 Kinetic Analysis (PCET to Lutidine) S3->S4

Figure 2: Experimental workflow for analyzing chain-amplified photochemical fragmentation kinetics.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm success at intermediate stages.

Protocol A: Photochemical Cyclometalation of 4-Alkoxy-tetrafluoropyridines

Reference Methodology:[3]

  • Pre-catalyst Preparation: In a nitrogen-filled glovebox, dissolve the precursor CpRh(PMe 3​ )(C 2​ H 4​ ) in dry, degassed hexane.

  • Substrate Addition: Add a 5-fold molar excess of 4-methoxy-2,3,5,6-tetrafluoropyridine (or the ethoxy analogue) to the solution.

  • Photochemical Activation: Irradiate the mixture using a medium-pressure Hg lamp ( λ > 290 nm) for 6 hours at room temperature.

    • Self-Validation Check: Monitor the reaction via 31 P NMR. The complete disappearance of the Rh-ethylene complex peak confirms successful photochemical generation of the active CpRh(PMe 3​ ) species.

  • Product Characterization: Evaporate the solvent and analyze the crude mixture via 1 H and 19 F NMR.

    • Self-Validation Check: For the methoxy substrate, the formation of the rhodacycle is confirmed by the appearance of a characteristic doublet of doublets in the 1 H NMR spectrum, corresponding to the diastereotopic -CH 2​

      • protons generated via primary C-H activation. For the ethoxy substrate, the absence of these signals validates the steric blockade hypothesis.
Protocol B: Kinetic Measurement of N-Alkoxypyridinium Fragmentation

Reference Methodology:[4]

  • Salt Synthesis: Synthesize 4-phenyl-N-methoxypyridinium and 4-phenyl-N-ethoxypyridinium salts via the alkylation of pyridine N-oxides using the respective alkyl triflates.

  • Photolysis Setup: Dissolve the salts in acetonitrile in the presence of an excess of lutidine (pyridine base).

  • Irradiation & Kinetic Monitoring: Irradiate the samples at a controlled wavelength and monitor the reaction progress using steady-state UV-Vis spectroscopy to track the fragmentation.

  • Data Fitting & Validation:

    • Self-Validation Check: Calculate the quantum yield of the reaction. A quantum yield approaching 200 serves as internal validation that the highly efficient chain-amplification mechanism is active[4]. Extract the rate constant ( k1​ ) from the global fit; the ethoxy variant must yield a k1​ approximately an order of magnitude larger than the methoxy variant to validate the inductive stabilization model[4].

Quantitative Data Summary

Table 1: Electronic and Thermodynamic Parameters | Substituent | Hammett σmeta​ | Hammett σpara​ | Primary C-H Available? | Radical Reaction Rate ( k1​ ) with Lutidine | | :--- | :--- | :--- | :--- | :--- | | Methoxy (-OMe) | +0.11[2] | -0.24[2] | Yes | ~6 × 10 6 M −1 s −1 [4] | | Ethoxy (-OEt) | +0.10[2] | -0.24[2] | No | ~5.4 × 10 7 M −1 s −1 (9x faster)[4] |

Table 2: Reactivity in Organometallic Cyclometalation (CpRh(PMe 3​ )) | Substrate | Reactive Site | Steric Hindrance at α -Carbon | Cyclometalation Yield | | :--- | :--- | :--- | :--- | | 4-Methoxy-2,3,5,6-tetrafluoropyridine | -OCH 3​ | Low (Primary Carbon) | 20% (NMR Yield)[3] | | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | -OCH 2​ CH 3​ | High (Secondary Carbon) | 0% (Reaction Fails)[3] |

References

  • Hammett equation Source: Wikipedia URL:[Link]

  • Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction Source: Organometallics (ACS Publications) URL:[Link]

  • Chain-amplified Photochemical Fragmentation of N-alkoxypyridinium Salts: Proposed Reaction of Alkoxyl Radicals With Pyridine Bases to Give Pyridinyl Radicals Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Selected Hammett substituent constants and susceptibility factors (Table 13.1) Source: Oxford University Press URL:[Link]

Sources

Validation

QC Standards for Research-Grade 3-Ethoxy-2-iodopyridine: A Comparative Performance Guide

3-Ethoxy-2-iodopyridine is a highly valuable halogenated heterocycle, primarily utilized as a foundational building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buc...

Author: BenchChem Technical Support Team. Date: March 2026

3-Ethoxy-2-iodopyridine is a highly valuable halogenated heterocycle, primarily utilized as a foundational building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Its unique substitution pattern—featuring a sterically demanding ethoxy group adjacent to a highly activated iodine atom—makes it a critical intermediate in the synthesis of antiproliferative compounds, kinase inhibitors, and advanced pharmaceutical APIs .

However, the regioselectivity of its upstream synthesis often yields trace isomers (such as 3-ethoxy-4-iodopyridine) and des-iodo impurities. For researchers and drug development professionals, selecting between "Research-Grade" and "Standard Commercial Grade" materials is not merely a procurement decision; it is a critical variable that dictates the success, scalability, and regulatory compliance of downstream syntheses.

The Causality of Quality Control in Pyridine Cross-Coupling

In pharmaceutical development, the quality of starting materials directly impacts the impurity profile of the final drug substance. The International Council for Harmonisation (ICH) Q3A guidelines strictly mandate the reporting, identification, and qualification of impurities in new drug substances, typically setting reporting thresholds as low as 0.05% .

Using substandard 3-Ethoxy-2-iodopyridine introduces cascading failures in synthetic workflows due to three mechanistic reasons:

  • Catalyst Poisoning (Heavy Metals): Trace transition metals from upstream halogenation or etherification can irreversibly bind to palladium or copper catalysts in downstream steps, stalling the catalytic cycle and requiring massive catalyst loading to achieve conversion.

  • Stoichiometric Imbalance (Des-iodo Impurities): Unreacted 3-ethoxypyridine (des-iodo impurity) artificially inflates the apparent mass of the active building block. This throws off the precise stoichiometry required for cross-coupling, leaving expensive boronic acids or amines unreacted.

  • Isomeric Contamination (Regioisomers): Regioisomers like 3-ethoxy-4-iodopyridine react at similar rates to the target molecule. They propagate through the entire synthetic sequence, creating downstream API impurities that are structurally identical save for the attachment point, making them notoriously difficult to separate via standard chromatography .

Comparative Performance Analysis

The following table synthesizes quantitative data comparing highly purified Research-Grade building blocks against Standard Commercial Grade alternatives .

Analytical ParameterResearch-Grade 3-Ethoxy-2-iodopyridineStandard Commercial GradeMechanistic Impact on Downstream Synthesis
Chemical Purity (HPLC/GC) ≥ 98.0%90.0% - 95.0%Low purity introduces inert mass, skewing stoichiometric ratios and reducing overall cross-coupling yields.
Regioisomer Content ≤ 0.1%Up to 5.0%Isomers propagate through synthesis, creating inseparable API impurities that violate ICH Q3A thresholds.
Moisture (Karl Fischer) ≤ 0.1%≤ 1.0%Excess water accelerates the protodeboronation of boronic acid partners in Suzuki couplings.
Heavy Metals (ICP-MS) ≤ 10 ppm≤ 50 ppmResidual metals from upstream synthesis poison Pd/Cu catalysts, stalling oxidative addition.
Benchmark Suzuki Yield > 94% (Isolated)72% - 81% (Isolated)High purity directly correlates with higher catalytic turnover and simplified downstream purification.

Quality Control & Validation Workflow

To ensure that a batch of 3-Ethoxy-2-iodopyridine is suitable for sensitive drug discovery applications, it must pass a rigorous, multi-modal analytical pipeline.

QC_Workflow A Raw 3-Ethoxy-2-iodopyridine Synthesis Batch B HPLC / GC-MS (Purity & Isomer Check) A->B C ICP-MS (Heavy Metal Residue) A->C D Karl Fischer Titration (Moisture Content) A->D E Passes ICH Q3A Thresholds? (>98% Purity, <0.05% Impurities) B->E C->E D->E F Research-Grade Certified Ready for API Synthesis E->F Yes G Standard Commercial Grade Requires Re-purification E->G No

Fig 1: Multi-modal QC validation workflow for research-grade chemical building blocks.

Self-Validating Experimental Protocol: Benchmark Suzuki-Miyaura Coupling

To empirically validate the performance of Research-Grade 3-Ethoxy-2-iodopyridine, we employ a self-validating benchmark Suzuki-Miyaura cross-coupling with phenylboronic acid.

Mechanistic Rationale: The 2-position of the pyridine ring is highly activated for the oxidative addition of Palladium(0). However, the adjacent 3-ethoxy group introduces steric bulk and potential oxygen-palladium coordination, which can stall the catalytic cycle. A high-purity starting material ensures that the catalyst is not prematurely deactivated by trace impurities, while the inclusion of an internal standard makes the protocol self-validating.

Step-by-Step Methodology

Phase 1: Pre-Reaction QC Validation

  • Moisture Analysis: Perform Karl Fischer titration on the 3-Ethoxy-2-iodopyridine batch.

    • Causality: If moisture exceeds 0.1%, the phenylboronic acid will undergo rapid protodeboronation to benzene under the basic coupling conditions, artificially depressing the yield regardless of catalyst efficiency.

Phase 2: Reaction Assembly (Inert Atmosphere) 2. Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-Ethoxy-2-iodopyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol). 3. Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 equiv, 2 mol%) as the catalyst.

  • Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the reductive elimination step, overcoming the steric hindrance imposed by the 3-ethoxy group.

  • Internal Standard: Add exactly 0.5 mmol of dodecane.

    • Causality: Dodecane acts as an inert internal standard for GC-MS, allowing for precise, real-time quantification of mass balance and reaction conversion without relying on isolated yields.

Phase 3: Solvent Addition & Reaction 5. Degassing: Add 5 mL of a 1,4-Dioxane/Water mixture (4:1 v/v) that has been sparged with Argon for 30 minutes.

  • Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Heating: Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 4 hours.

Phase 4: Self-Validating In-Process Control (IPC) 7. Aliquot Analysis: At t=2 hours, pull a 50 µL aliquot under Argon, quench with 1 mL EtOAc, filter through a short pad of silica, and analyze via GC-MS.

  • Causality: If the GC-MS conversion is <50% at 2 hours with standard-grade material, it empirically proves catalyst poisoning by trace impurities, validating the necessity of research-grade materials.

Phase 5: Workup and Isolation 8. Extraction: Cool the reaction to room temperature, dilute with 15 mL EtOAc, and wash with water (2 x 10 mL) and brine (10 mL). 9. Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 3-ethoxy-2-phenylpyridine.

Conclusion

The synthesis of complex pharmaceuticals demands uncompromising quality in early-stage building blocks. As demonstrated, utilizing Research-Grade 3-Ethoxy-2-iodopyridine minimizes the risk of catalyst poisoning, prevents the propagation of inseparable regioisomers, and ensures compliance with stringent ICH Q3A regulatory frameworks. By implementing the self-validating QC workflows and benchmark protocols outlined in this guide, development chemists can secure reproducible, high-yield outcomes in their cross-coupling campaigns.

References

  • Antiproliferative compounds and methods of use thereof Google P
  • Impurity guidelines in drug development under ICH Q3 AMSbiopharma[Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development Premier Research[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Ethoxy-2-iodopyridine: A Comprehensive Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethoxy-2-iodopyridine,...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethoxy-2-iodopyridine, a halogenated pyridine derivative. As a compound with potential health and environmental hazards, adherence to stringent disposal protocols is not merely a regulatory requirement but a critical aspect of our professional responsibility. This document is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for handling and disposing of this substance, ensuring the protection of both laboratory personnel and the environment.

Disclaimer: The following guidelines are based on established safety protocols for hazardous chemical waste and data from closely related compounds. A Safety Data Sheet (SDS) for the specific regioisomer 2-Ethoxy-5-iodopyridine has been used as a primary reference for hazard classification.[1] You must always consult your institution's specific Safety Data Sheet (SDS) for 3-Ethoxy-2-iodopyridine and your local Environmental Health & Safety (EHS) department for protocols specific to your location and facility.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of 3-Ethoxy-2-iodopyridine is fundamental to handling it safely. Based on data for structurally similar compounds, it should be treated as a hazardous substance.[1][2] The primary hazards associated with this class of chemicals are summarized in the table below.

Hazard ClassificationGHS Hazard StatementCausality and Experimental Implications
Acute Oral Toxicity, Category 4 H302: Harmful if swallowedIngestion can lead to systemic toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous personal hygiene, such as washing hands thoroughly after handling.[1]
Skin Irritation, Category 2 H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[1][3]
Serious Eye Irritation, Category 2A H319: Causes serious eye irritationThe chemical can cause significant and potentially damaging irritation upon contact with the eyes. The use of safety glasses or goggles is mandatory to prevent splashes.[1][3]
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling of this compound, especially in powdered form or when heated, must be conducted in a certified chemical fume hood to minimize inhalation risk.[1][3][4]
Environmental Hazards (Not formally classified, but prudent to assume)As with many halogenated organic compounds, release into the environment should be avoided. Iodinated compounds can persist and may be toxic to aquatic life.[5] Therefore, it is imperative that this chemical is never disposed of down the drain.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The choice of PPE is directly dictated by the risk assessment outlined above.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Provides a barrier against splashes and airborne particles, directly mitigating the risk of serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to pyridine derivatives. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[7]
Body Protection Fully buttoned lab coat.Protects the skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required if handled in a fume hood.If there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge should be used in accordance with your institution's EHS guidelines.[3]

Spill Management Protocol

Even with meticulous planning, spills can occur. An immediate and correct response is crucial to contain the hazard and prevent exposure.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as specified in the table above.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and compatible hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Step-by-Step Disposal Procedure

The disposal of 3-Ethoxy-2-iodopyridine waste must follow a systematic and compliant process, from the point of generation to final pickup by a licensed disposal company. The following workflow illustrates this process.

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal start Waste Generation (e.g., residual solid, contaminated materials, solutions) waste_type Is the waste a halogenated organic solvent? start->waste_type segregate Segregate as HALOGENATED WASTE. Do not mix with non-halogenated solvents. waste_type->segregate Yes incompatible Check for incompatibilities (e.g., strong oxidizers, acids). waste_type->incompatible No (but this is a halogenated compound) segregate->incompatible proceed Proceed to containerization. incompatible->proceed None Present container Select a compatible, sealable waste container (e.g., HDPE or glass). proceed->container labeling Affix a "HAZARDOUS WASTE" label immediately. container->labeling details Record all constituents and percentages. List full chemical name: '3-Ethoxy-2-iodopyridine'. labeling->details hazards Check hazard boxes: ☐ Toxic ☐ Irritant details->hazards date Add accumulation start date and PI information. hazards->date storage Store sealed container in a designated Satellite Accumulation Area (SAA). date->storage secondary Ensure secondary containment is present. storage->secondary pickup Arrange for pickup via your institution's EHS department. secondary->pickup end_node Waste is managed by a licensed disposal facility (e.g., via incineration). pickup->end_node

Caption: Disposal workflow for 3-Ethoxy-2-iodopyridine.

Protocol Details:
  • Waste Segregation (The Most Critical Step) : As a halogenated organic compound, waste containing 3-Ethoxy-2-iodopyridine must be collected in a designated halogenated waste stream .[8] Mixing it with non-halogenated solvents can significantly increase disposal costs and complicate the disposal process.[8] Check for incompatibilities; do not mix with strong oxidizing agents or strong acids.

  • Containerization :

    • Collect all waste—including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads)—in a designated hazardous waste container.[7]

    • The container must be made of a compatible material, typically high-density polyethylene (HDPE) or glass, and must have a tight-fitting, screw-top lid.[9]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling :

    • The moment the first drop of waste enters the container, it must be labeled.[10]

    • The label must clearly state "HAZARDOUS WASTE" .[10]

    • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages. The total must equal 100%.

    • Clearly write "3-Ethoxy-2-iodopyridine".

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[1]

    • Fill in the accumulation start date, the Principal Investigator's name, and the laboratory location.

  • Storage :

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated and clearly marked Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

    • The SAA must have secondary containment (such as a larger tub) to contain any potential leaks from the primary container.

    • Store away from heat, ignition sources, and incompatible materials.[7]

  • Final Disposal :

    • Once the container is full or is no longer being used, arrange for its collection through your institution's EHS department.

    • Do not pour 3-Ethoxy-2-iodopyridine waste down the drain or dispose of it in regular trash.[1]

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[11] This process is designed to destroy the organic molecule and scrub harmful byproducts from the exhaust.

By adhering to this structured and well-documented disposal process, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Krasucka, P., et al. (2021). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • PubChem. Pyridine, 3-ethoxy-2-nitro-. Retrieved from [Link]

  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Iodine. Duke University. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Ivannikov, S., et al. (2022). Review of recent developments in iodine wasteform production. Frontiers in Nuclear Engineering. Retrieved from [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

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